3,3'-Diiodo-L-thyronine-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I2NO4/c16-10-7-9(2-3-13(10)19)22-14-4-1-8(5-11(14)17)6-12(18)15(20)21/h1-5,7,12,19H,6,18H2,(H,20,21)/t12-/m0/s1/i2+1,3+1,7+1,9+1,10+1,13+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCJBZABTUOGNM-USQDWSSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746356 | |
| Record name | O-[4-Hydroxy-3-iodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217459-13-6 | |
| Record name | O-[4-Hydroxy-3-iodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217459-13-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Biological Significance of 3,3'-Diiodo-L-thyronine (T2): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Diiodo-L-thyronine (3,3'-T2) is an endogenous metabolite of thyroid hormone, formed through the deiodination of triiodothyronine (T3) and reverse T3 (rT3).[1] Historically considered an inactive byproduct of thyroid hormone degradation, emerging evidence suggests that 3,3'-T2 possesses distinct biological activities, albeit with significantly lower potency than T3. This technical guide provides a comprehensive overview of the biological significance of 3,3'-T2, focusing on its metabolic fate, interaction with cellular targets, and physiological effects. We present quantitative data on its binding affinities and relative potencies, detail its known signaling interactions, and provide representative experimental protocols for its study.
Introduction: 3,3'-T2 in the Landscape of Thyroid Hormones
Thyroid hormones are critical regulators of metabolism, growth, and development.[2] The prohormone thyroxine (T4) is converted in peripheral tissues to the highly active T3 or the largely inactive reverse T3 (rT3). Both T3 and rT3 can be further deiodinated to 3,3'-T2, positioning it as a key node in the thyroid hormone metabolic pathway.[1] While its isomer, 3,5-T2, has garnered significant attention for its thyromimetic effects on energy expenditure and lipid metabolism, the role of 3,3'-T2 has remained more enigmatic.[3][4] This document aims to consolidate the current understanding of 3,3'-T2, highlighting its potential, albeit subtle, biological roles.
Quantitative Data Summary
The biological activity of 3,3'-T2 is best understood by quantitatively comparing its binding affinities and functional potencies against the canonical thyroid hormone, T3. The data reveals a significantly lower affinity for nuclear thyroid hormone receptors (TRs) and plasma transport proteins.
| Parameter | Molecule | Value/Potency | Target/System | Reference |
| Nuclear Receptor Binding | 3,3'-T2 | 50- to 70-fold lower potency than T3 | Rat Pituitary Cells (serum-free) | [5] |
| 3,3'-T2 | 10- to 100-fold lower potency than T3 | Rat Pituitary Cells (serum) | [5] | |
| Physiological Response | ||||
| Growth Hormone Production | 3,3'-T2 | ~0.1% the potency of T3 | Cultured Rat Pituitary Cells | [5] |
| Glucose Consumption | 3,3'-T2 | ~0.1% the potency of T3 | Cultured Rat Pituitary Cells | [5] |
| Plasma Protein Binding | ||||
| Thyroxine-Binding Globulin (TBG) | 3,3'-T2 | Lower affinity than T4, rT3, and T3 | Human Plasma | [6][7][8] |
| Transthyretin (TTR) | 3,3'-T2 | Lower affinity than T4, T3A, rT3, and T3 | Human Plasma | [6][7][8] |
| Mitochondrial Enzyme Activity | ||||
| Cytochrome c Oxidase (COX) | 3,3'-T2 | Significant enhancement at 1 µM | Isolated Enzyme | [9] |
Signaling Pathways and Mechanisms of Action
The biological effects of 3,3'-T2 appear to be mediated through both genomic and non-genomic pathways, though its influence is substantially weaker than that of T3.
Thyroid Hormone Metabolism
3,3'-T2 is a central metabolite in the canonical pathway of thyroid hormone degradation. Type 3 deiodinase (D3) inactivates T3 by converting it to 3,3'-T2, while Type 1 (D1) and Type 2 (D2) deiodinases can convert rT3 into 3,3'-T2.[1] This metabolic positioning underscores its role in modulating the local and systemic availability of more active thyroid hormones.
Genomic Pathway: Weak Nuclear Receptor Agonism
3,3'-T2 can bind to nuclear thyroid hormone receptors (TRα and TRβ), which act as ligand-activated transcription factors.[5] However, its binding affinity and transactivation capacity are markedly lower than those of T3.[5] Studies in cultured rat pituitary cells show that concentrations of 3,3'-T2 must be 50 to 100 times higher than T3 to achieve equivalent stimulation of TR-dependent processes like growth hormone production and glucose consumption.[5] This suggests that under normal physiological concentrations, 3,3'-T2 is unlikely to be a significant driver of TR-mediated gene expression but may act as a very weak agonist.
Non-Genomic Pathway: Mitochondrial Effects
Some of the most direct evidence for 3,3'-T2 bioactivity comes from its effects on mitochondria. Unlike its isomer 3,5-T2, which has been shown to activate broader signaling cascades involving AMPK and SIRT1, the known non-genomic action of 3,3'-T2 is more targeted. Studies have shown that 3,3'-T2 can directly stimulate the activity of cytochrome c oxidase (COX), a key enzyme complex (Complex IV) in the mitochondrial electron transport chain.[9] This action appears to be rapid and independent of nuclear gene transcription. The stimulation of COX activity can enhance mitochondrial respiration. However, in contrast to T3 and 3,5-T2, 3,3'-T2 has been shown to lack effects on reducing body weight and adiposity and may even worsen glucose tolerance in some models.[3]
Key Experimental Protocols
This section provides generalized methodologies for key experiments used to characterize the biological activity of 3,3'-Diiodo-L-thyronine.
Protocol: Competitive Radioligand Binding Assay for Nuclear Receptors
This protocol determines the affinity of 3,3'-T2 for thyroid hormone receptors (TRs) by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]T3).
Workflow Diagram:
Methodology:
-
Receptor Preparation: Extract nuclear proteins from rat liver or from cells engineered to overexpress a specific TR isoform (e.g., TRβ1). Quantify total protein concentration using a BCA assay.
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, a constant concentration of [¹²⁵I]T3 (e.g., 0.1 nM), and varying concentrations of unlabeled 3,3'-T2 (e.g., from 10⁻¹² M to 10⁻⁶ M) in a binding buffer (e.g., phosphate buffer with dithiothreitol).
-
Incubation: Incubate the reactions for 2-4 hours at 4°C on a rocker to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through a nitrocellulose membrane under vacuum.[10] The receptor-ligand complex will bind to the filter, while the free ligand will pass through. Wash the filters with cold binding buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on each filter using a gamma counter.
-
Data Analysis: Plot the percentage of bound [¹²⁵I]T3 against the log concentration of 3,3'-T2. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of 3,3'-T2 that inhibits 50% of the specific binding of [¹²⁵I]T3.
Protocol: Mitochondrial Respiration Assay
This protocol measures the effect of 3,3'-T2 on mitochondrial oxygen consumption rate (OCR) using high-resolution respirometry (e.g., Seahorse XF Analyzer).
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from fresh rat liver or skeletal muscle tissue via differential centrifugation in an appropriate isolation buffer (e.g., containing sucrose, mannitol, and HEPES). Determine mitochondrial protein concentration.
-
Plate Seeding: Adhere 2-5 µg of isolated mitochondria per well in a Seahorse XF plate by centrifugation (e.g., 2000 x g for 20 min at 4°C).[11]
-
Assay Medium: Overlay the mitochondria with pre-warmed mitochondrial assay buffer (MAS) containing substrates for specific respiratory complexes (e.g., pyruvate and malate for Complex I, or succinate for Complex II).
-
Instrument Setup: Calibrate the Seahorse XF Analyzer cartridge and place the cell plate in the instrument for equilibration.
-
Compound Injection: Program the instrument to sequentially inject solutions to measure different respiratory states:
-
Port A: 3,3'-T2 (e.g., 1 µM final concentration) or vehicle control.
-
Port B: ADP to measure State 3 respiration (ATP-linked).
-
Port C: Oligomycin (ATP synthase inhibitor) to measure State 4 respiration (proton leak).
-
Port D: FCCP (an uncoupler) to measure maximal electron transport chain capacity.
-
Port E: Antimycin A & Rotenone (Complex III and I inhibitors) to measure non-mitochondrial respiration.
-
-
Data Analysis: The Seahorse software calculates OCR in real-time. Analyze the changes in OCR after the injection of 3,3'-T2 compared to the vehicle control to determine its effect on basal and maximal respiration.[11]
Protocol: Western Blot for Signaling Protein Activation
This protocol can be used to assess if 3,3'-T2 induces the phosphorylation (activation) of signaling proteins, although current evidence for this is limited compared to 3,5-T2.
Methodology:
-
Cell/Tissue Treatment: Treat cultured cells (e.g., HepG2 hepatocytes) or animal models with 3,3'-T2 at desired concentrations and time points.
-
Protein Extraction: Lyse the cells or tissues in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate 20-40 µg of protein per sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a target protein (e.g., phospho-AMPK) and another membrane with an antibody for the total form of the protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager. The band intensity corresponds to the protein level.
-
Analysis: Quantify band intensities using image analysis software. Normalize the level of the phosphorylated protein to the total protein to determine the extent of activation.
Conclusion and Future Directions
3,3'-Diiodo-L-thyronine is a biologically active metabolite of thyroid hormone, but its physiological significance is nuanced. It functions as a very weak agonist at nuclear thyroid hormone receptors and demonstrates a more direct, non-genomic ability to stimulate mitochondrial cytochrome c oxidase. Compared to T3 and its isomer 3,5-T2, its effects on systemic metabolism are minimal and in some cases, adverse.[3]
For drug development professionals, 3,3'-T2 itself is unlikely to be a therapeutic candidate due to its low potency and unfavorable metabolic profile. However, its study provides crucial insights into the structure-activity relationships of thyronines. Understanding how subtle changes in iodination patterns drastically alter receptor affinity and biological function is vital for the design of selective thyromimetics that could target metabolic diseases without causing cardiac side effects. Future research should focus on elucidating any unique, non-canonical signaling pathways that may be modulated by 3,3'-T2 and further clarifying its role in local tissue-specific thyroid hormone regulation.
References
- 1. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Thyroid Hormone Distributor Proteins During Development in Vertebrates [frontiersin.org]
- 3. 3,5-diiodothyronine (3,5-T2) reduces blood glucose independently of insulin sensitization in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Binding Characteristics of Thyroid Hormone Distributor Proteins to Thyroid Hormone Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thyroid Hormone Serum Transport Proteins - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial respiration [bio-protocol.org]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
3,3'-Diiodo-L-thyronine-¹³C₆: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diiodo-L-thyronine (3,3'-T₂) is an endogenous metabolite of thyroid hormone, produced from the degradation of triiodothyronine (T₃) and reverse T₃ (rT₃)[1][2]. The ¹³C₆ labeled version, 3,3'-Diiodo-L-thyronine-¹³C₆, serves as a valuable tool in research as a tracer and internal standard for quantitative analyses using methods like nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS)[3]. Its mechanism of action is identical to that of the unlabeled compound. This guide provides a comprehensive overview of the molecular mechanisms of 3,3'-T₂, with a focus on its interactions with cellular targets, its metabolic effects, and the experimental methodologies used to elucidate its function.
Core Mechanisms of Action
The biological activities of 3,3'-T₂ are primarily characterized by two main pathways: a direct, rapid action on mitochondria, and a weaker, less pronounced interaction with nuclear thyroid hormone receptors (THRs).
Mitochondrial Actions
A significant body of evidence points to mitochondria as a primary target for 3,3'-T₂. Unlike the genomic actions of T₃, some effects of 3,3'-T₂ are rapid and independent of protein synthesis, suggesting a direct interaction with mitochondrial components[4].
One of the key mitochondrial effects of 3,3'-T₂ is the enhancement of cytochrome c oxidase (COX) activity[1][3]. Studies have shown that 1 µM of 3,3'-T₂ can significantly increase COX activity within 30 minutes, with this concentration eliciting the maximum effect[1].
Furthermore, specific binding sites for 3,3'-T₂ have been identified in rat liver mitochondria[5]. These binding sites exhibit a high affinity for 3,3'-T₂, with an apparent association constant (Ka) of 0.5 x 10⁸ M⁻¹ and a binding capacity of 2.4 pmol/mg of mitochondrial protein in hypothyroid rats[5]. The binding is pH-dependent, with maximal binding observed at pH 6.4[5]. Competition studies have revealed the specificity of this binding, with the order of affinity being 3,3'-T₂ > 3,5-T₂ > rT₃[5].
Nuclear Receptor Interactions
3,3'-T₂ also interacts with nuclear thyroid hormone receptors, albeit with a much lower affinity than T₃. It is considered a weak agonist at these receptors[6][7]. Consequently, significantly higher concentrations of 3,3'-T₂ are required to elicit responses comparable to those of T₃[6][7]. For instance, in cultured rat pituitary cells, concentrations of 3,3'-T₂ that are 50- to 70-fold greater than T₃ are needed for equivalent stimulation of growth hormone production and glucose consumption in serum-free media[6][7]. In serum-containing media, this difference is reduced to 10- to 100-fold, which is attributed to the weaker binding of 3,3'-T₂ to serum proteins compared to T₃[6][7].
Metabolic Effects
The actions of 3,3'-T₂ at the mitochondrial and nuclear levels translate into observable metabolic effects. It has been shown to stimulate glucose consumption in cultured rat pituitary cells[6][7]. Additionally, along with its isomer 3,5-T₂, it has been investigated for its potential role in increasing the metabolization of fatty acids and the burning of adipose tissue[8].
Quantitative Data Summary
The following tables summarize the key quantitative data related to the mechanism of action of 3,3'-Diiodo-L-thyronine.
| Parameter | Value | Species/System | Reference |
| Mitochondrial Binding | |||
| Apparent Association Constant (Ka) | 0.5 x 10⁸ M⁻¹ | Rat Liver Mitochondria | [5] |
| Binding Capacity (Hypothyroid) | 2.4 pmol/mg mitochondrial protein | Rat Liver Mitochondria | [5] |
| Binding Capacity (Normal) | 5.5 pmol/mg mitochondrial protein | Rat Liver Mitochondria | [5] |
| Optimal pH for Binding | 6.4 | Rat Liver Mitochondria | [5] |
| COX Activity | |||
| Effective Concentration | 1 µM (maximal effect) | In vitro | [1] |
| Incubation Time | 30 minutes | In vitro | [1] |
| Nuclear Receptor Activity | |||
| Relative Potency vs. T₃ (serum-free) | 50- to 70-fold lower | Cultured Rat Pituitary Cells | [6][7] |
| Relative Potency vs. T₃ (serum) | 10- to 100-fold lower | Cultured Rat Pituitary Cells | [6][7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 3,3'-Diiodo-L-thyronine
Caption: Signaling pathways of 3,3'-Diiodo-L-thyronine (3,3'-T₂).
Experimental Workflow for Assessing Mitochondrial Binding
Caption: Workflow for mitochondrial binding studies of 3,3'-T₂.
Experimental Protocols
Protocol 1: Determination of 3,3'-T₂ Binding to Isolated Rat Liver Mitochondria
Objective: To characterize the binding of 3,3'-T₂ to its specific sites in rat liver mitochondria.
Materials:
-
Wistar rats (normal and hypothyroid)
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Radiolabeled 3,3'-T₂ (e.g., ¹²⁵I-3,3'-T₂)
-
Unlabeled iodothyronines for competition assays (3,3'-T₂, 3,5-T₂, rT₃, T₃, T₄, etc.)
-
Incubation buffer with varying pH
-
Centrifuge, scintillation counter
Methodology:
-
Mitochondrial Isolation:
-
Euthanize rats and perfuse the liver with ice-cold saline.
-
Excise the liver and homogenize in 4 volumes of ice-cold homogenization buffer.
-
Perform differential centrifugation to isolate the mitochondrial fraction.
-
Subject the isolated mitochondria to swelling and osmotic treatment to obtain osmotically treated mitochondria (OTM).
-
-
Binding Assay:
-
Incubate a fixed amount of OTM protein with varying concentrations of radiolabeled 3,3'-T₂ in incubation buffer.
-
Perform incubations at different temperatures (e.g., 0°C and 37°C) and pH values to determine optimal binding conditions.
-
For competition studies, incubate OTM with a fixed concentration of radiolabeled 3,3'-T₂ in the presence of increasing concentrations of unlabeled iodothyronines.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid centrifugation to separate bound from free ligand.
-
Wash the mitochondrial pellet to remove non-specifically bound ligand.
-
Quantify the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Perform Scatchard analysis on the saturation binding data to determine the apparent association constant (Ka) and the maximum binding capacity.
-
Analyze the competition binding data to determine the relative binding affinities of different iodothyronines.
-
Protocol 2: Assessment of 3,3'-T₂ Effects on Cellular Function in Cultured Pituitary Cells
Objective: To evaluate the biological activity of 3,3'-T₂ on growth hormone production and glucose consumption in cultured rat pituitary cells (e.g., GH₃ cells).
Materials:
-
Rat pituitary cell line (e.g., GH₃ cells)
-
Cell culture medium (with and without serum)
-
3,3'-T₂, T₃, and other thyroid hormone analogs
-
Reagents for growth hormone quantification (e.g., ELISA kit)
-
Reagents for glucose consumption assay (e.g., glucose oxidase-based kit)
Methodology:
-
Cell Culture:
-
Culture GH₃ cells in appropriate medium until they reach the desired confluency.
-
For experiments, switch to either serum-free or serum-containing medium as required.
-
-
Hormone Treatment:
-
Treat the cells with a range of concentrations of 3,3'-T₂ and T₃.
-
Include a vehicle-only control group.
-
For additive effect studies, treat cells with submaximal concentrations of T₃ in the presence and absence of 3,3'-T₂.
-
-
Functional Assays:
-
Growth Hormone Production: After the treatment period, collect the cell culture supernatant and quantify the amount of secreted growth hormone using an ELISA.
-
Glucose Consumption: Measure the glucose concentration in the culture medium at the beginning and end of the treatment period to determine the rate of glucose consumption.
-
-
Data Analysis:
-
Generate dose-response curves for growth hormone production and glucose consumption for both 3,3'-T₂ and T₃.
-
Calculate the EC₅₀ values to compare the potencies of the two hormones.
-
Statistically analyze the data to determine the significance of the observed effects.
-
Conclusion
3,3'-Diiodo-L-thyronine-¹³C₆, as a stable isotope-labeled analog of the endogenous metabolite 3,3'-T₂, is a critical tool for elucidating the nuanced roles of thyroid hormone metabolites. Its mechanism of action is multifaceted, involving both direct interactions with mitochondria to rapidly modulate cellular respiration and weaker, genomic effects through nuclear thyroid hormone receptors. Understanding these distinct pathways is crucial for researchers in endocrinology, metabolism, and drug development, as it opens avenues for exploring the therapeutic potential of thyroid hormone analogs with selective activities. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the physiological and pharmacological significance of 3,3'-T₂.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
- 5. Specific binding sites for 3,3'-diiodo-L-thyronine (3,3'-T2) in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thyroid hormonelike actions of 3,3',5'-L-triiodothyronine nad 3,3'-diiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thyroid Hormonelike Actions of 3,3′,5′-l-Triiodothyronine and 3,3′-Diiodothyronine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triiodothyronine - Wikipedia [en.wikipedia.org]
The Endogenous Journey of 3,3'-Diiodo-L-thyronine: A Technical Guide to Its Synthesis and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diiodo-L-thyronine (3,3'-T2) is an endogenous metabolite of thyroid hormones that has garnered increasing interest for its potential biological activities, distinct from its more extensively studied precursors, thyroxine (T4) and triiodothyronine (T3). This technical guide provides an in-depth exploration of the core pathways governing the endogenous synthesis and degradation of 3,3'-T2. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the roles of this intriguing iodothyronine.
Endogenous Synthesis of 3,3'-Diiodo-L-thyronine
The production of 3,3'-T2 is intricately linked to the metabolism of T3 and reverse T3 (rT3), primarily catalyzed by a family of selenoenzymes known as iodothyronine deiodinases (DIOs). Three types of deiodinases, DIO1, DIO2, and DIO3, play distinct roles in the activation and inactivation of thyroid hormones, thereby controlling the local and systemic availability of 3,3'-T2.
The synthesis of 3,3'-T2 occurs through two main pathways:
-
Inner-ring deiodination of Triiodothyronine (T3): This is considered a major pathway for 3,3'-T2 production and is a key step in the inactivation of the biologically active T3. This reaction is predominantly catalyzed by Deiodinase type 3 (DIO3) and to a lesser extent by Deiodinase type 1 (DIO1) .[1][2]
-
Outer-ring deiodination of Reverse Triiodothyronine (rT3): The inactive metabolite rT3 can be converted to 3,3'-T2 through the removal of an iodine atom from its outer ring. This reaction is catalyzed by Deiodinase type 1 (DIO1) and Deiodinase type 2 (DIO2) .[1][2]
The tissue-specific expression and subcellular localization of these deiodinases result in differential production of 3,3'-T2 throughout the body.
Signaling Pathway for 3,3'-T2 Synthesis
Degradation of 3,3'-Diiodo-L-thyronine
The clearance and degradation of 3,3'-T2 are crucial for maintaining its physiological concentrations. The primary routes of 3,3'-T2 metabolism involve sulfation followed by deiodination.
Sulfation: The initial and rate-limiting step in the hepatic clearance of 3,3'-T2 is its conjugation with a sulfate group to form 3,3'-diiodothyronine sulfate (T2S).[3] This reaction is catalyzed by sulfotransferase enzymes.
Deiodination of T2S: The sulfated conjugate, T2S, is then a substrate for outer-ring deiodination, primarily by Deiodinase type 1 (DIO1) , leading to the production of 3-monoiodo-L-thyronine sulfate and the release of iodide.[3] This sequential process of sulfation and deiodination significantly accelerates the clearance of 3,3'-T2 from the circulation.[3]
Signaling Pathway for 3,3'-T2 Degradation
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and degradation of 3,3'-T2.
Table 1: Serum Concentrations and Production Rate of 3,3'-T2 in Humans
| Parameter | Value | Reference |
| Serum Concentration (Euthyroid) | 6.0 ± 1.0 ng/100 mL | [4] |
| Serum Concentration (Hyperthyroid) | 9.0 ± 4.6 ng/100 mL | [4] |
| Serum Concentration (Hypothyroid) | 2.7 ± 1.1 ng/100 mL | [4] |
| Production Rate (Euthyroid) | 39.8 ± 19.8 µ g/day | [4] |
| Metabolic Clearance Rate (Euthyroid) | 628 ± 218 L/day | [4] |
Table 2: Kinetic Parameters of Deiodinases Involved in 3,3'-T2 Metabolism
| Enzyme | Substrate | Product | Apparent Km | Apparent Vmax | Source Organism/Tissue | Reference |
| DIO1 | rT3 | 3,3'-T2 | 0.37 µM | 80 pmol/mg protein/min | Human Thyroid | [5] |
| T3 | 3,3'-T2 | 10.9 µM | 19 pmol/mg protein/min | Human Thyroid | [5] | |
| DIO2 | rT3 | 3,3'-T2 | Low (nM range) | Low | General | [2] |
| DIO3 | T3 | 3,3'-T2 | ~10-fold lower than T4 | Similar to T4 | General | [1] |
Note: Kinetic parameters can vary depending on the experimental conditions, tissue source, and species.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 3,3'-T2 synthesis and degradation.
Protocol 1: Determination of Deiodinase Activity (Radiometric Assay)
This protocol is a generalized procedure for measuring the activity of deiodinase enzymes using radiolabeled substrates.
Objective: To quantify the rate of conversion of a radiolabeled iodothyronine substrate (e.g., [125I]T3 or [125I]rT3) to its deiodinated products, including [125I]3,3'-T2 and free [125I]iodide.
Materials:
-
Tissue homogenates or microsomal fractions containing deiodinase activity.
-
Radiolabeled substrate: [125I]T3 or [125I]rT3.
-
Incubation Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4) containing EDTA (e.g., 1 mM) and dithiothreitol (DTT) as a cofactor (e.g., 10 mM).
-
Stopping Solution: e.g., ice-cold ethanol or a solution containing unlabeled iodothyronines to saturate binding proteins.
-
Chromatography system for product separation (e.g., Sephadex LH-20, HPLC, or thin-layer chromatography).
-
Gamma counter for radioactivity measurement.
-
Protein quantification assay reagents (e.g., Bradford or BCA).
Procedure:
-
Preparation of Reaction Mixtures:
-
In a microcentrifuge tube, combine the tissue homogenate or microsomal fraction (containing a known amount of protein) with the incubation buffer.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
-
Initiation of Reaction:
-
Add the radiolabeled substrate to the reaction mixture to initiate the deiodination reaction. The final concentration of the substrate should be optimized based on the specific deiodinase being assayed (e.g., nM range for DIO2 and DIO3, µM range for DIO1).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding the stopping solution.
-
-
Separation of Products:
-
Separate the reaction products ([125I]3,3'-T2, free [125I]iodide) from the unreacted substrate using a suitable chromatographic method.
-
-
Quantification:
-
Collect the fractions corresponding to the substrate and products and measure the radioactivity in each fraction using a gamma counter.
-
-
Calculation of Enzyme Activity:
-
Calculate the amount of product formed per unit of time and per milligram of protein. Express the deiodinase activity in units such as pmol/min/mg protein.
-
Workflow Diagram for Radiometric Deiodinase Assay
Protocol 2: Quantification of 3,3'-T2 in Serum by LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of 3,3'-T2 in serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To accurately measure the concentration of 3,3'-T2 in serum samples.
Materials:
-
Serum samples.
-
Internal Standard (IS): A stable isotope-labeled analog of 3,3'-T2 (e.g., 13C6-3,3'-T2).
-
Protein Precipitation Reagent: e.g., Acetonitrile.
-
Solid-Phase Extraction (SPE) cartridges: for sample clean-up and concentration.
-
LC-MS/MS system: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Solvents for LC mobile phase (e.g., water, methanol, acetonitrile with additives like formic acid).
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
Spike the serum samples with a known amount of the internal standard.
-
-
Protein Precipitation:
-
Add a protein precipitation reagent (e.g., 3 volumes of ice-cold acetonitrile) to the serum sample.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with appropriate solvents (e.g., methanol followed by water).
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the analyte (3,3'-T2) and the internal standard with a stronger solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate 3,3'-T2 from other components using a suitable LC column and gradient elution.
-
Detect and quantify 3,3'-T2 and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known 3,3'-T2 concentrations.
-
Calculate the concentration of 3,3'-T2 in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
The endogenous synthesis and degradation of 3,3'-Diiodo-L-thyronine are tightly regulated processes, primarily governed by the activity of deiodinase enzymes. Understanding these pathways is fundamental for elucidating the physiological and potential pathophysiological roles of 3,3'-T2. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of thyroid hormone metabolism and for professionals involved in the development of novel therapeutics targeting these pathways. Further investigation into the specific regulatory mechanisms and the full spectrum of biological actions of 3,3'-T2 will continue to be a vibrant area of research.
References
- 1. Characteristics of type III iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolism of 3,3'-diiodothyronine in rat hepatocytes: interaction of sulfation with deiodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sequential deiodination of thyroxine in human thyroid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Concentrations of 3,3'-Diiodothyronine (3,3'-T2) in Human Serum: A Technical Guide
This technical guide provides an in-depth overview of the physiological concentrations of 3,3'-diiodothyronine (3,3'-T2) in human serum, intended for researchers, scientists, and professionals in drug development. The document summarizes quantitative data, details experimental methodologies for 3,3'-T2 measurement, and illustrates the relevant metabolic pathways.
Introduction
3,3'-Diiodothyronine (3,3'-T2) is a metabolite of thyroid hormones, produced by the deiodination of triiodothyronine (T3) and reverse triiodothyronine (rT3).[1][2] While historically considered an inactive metabolite, emerging research suggests potential biological activities for 3,3'-T2.[3][4] Accurate measurement of its physiological concentrations is crucial for understanding its role in health and disease. This guide reviews the current state of knowledge on serum 3,3'-T2 levels and the methods used for its quantification.
Data on Physiological Concentrations of 3,3'-T2
The reported physiological concentrations of 3,3'-T2 in human serum vary depending on the analytical method employed and the thyroid status of the individuals. Two primary methods have been used for its quantification: Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Population | Method | Mean Concentration | Concentration Range | Reference |
| Euthyroid Adults | RIA | 7.2 ng/dL | 3 - 11 ng/dL | [5] |
| Euthyroid Adults | RIA | 17 ± 1 ng/dL | Not Reported | [6] |
| Euthyroid Adults | RIA | 23 pmol/L | Not Reported | [7] |
| Hypothyroid Adults | RIA | < 3.0 ng/dL | Not Reported | [5] |
| Hyperthyroid Adults | RIA | Not Reported | 11 - 64 ng/dL | [5] |
| Healthy Adults | LC-MS/MS | 133 ± 15 pg/mL (253 ± 29 pmol/L) | Not Reported | [8][9] |
| Patients with Thyroid Axis Disorders | LC-MS/MS | 0.079 ± 0.022 nM | Not Reported | [10] |
Experimental Protocols
Accurate quantification of 3,3'-T2 is challenging due to its low circulating concentrations and the presence of structurally similar iodothyronines. Below are detailed outlines of the methodologies for the two main analytical techniques.
Radioimmunoassay (RIA) for 3,3'-T2
RIA is a traditional immunological technique for quantifying antigens. The protocol for 3,3'-T2 measurement typically involves the following steps:
-
Serum Extraction:
-
To remove interfering proteins, serum samples are often extracted. A common method involves ethanol extraction followed by lyophilization of the extract.[5]
-
Alternatively, unextracted serum can be used with the addition of blocking agents like 8-anilino-1-naphthalene-sulphonic acid (ANS) to inhibit the binding of 3,3'-T2 to serum transport proteins.[6][7]
-
-
Assay Procedure:
-
A specific antibody against 3,3'-T2 is used. These are typically raised in animals like rabbits by immunizing them with a 3,3'-T2-protein conjugate (e.g., 3,3'-T2-human serum albumin).[11]
-
A known quantity of radiolabeled 3,3'-T2 (tracer) is mixed with the serum sample (or extract) and the specific antibody.
-
The unlabeled 3,3'-T2 in the sample competes with the radiolabeled 3,3'-T2 for binding to the limited number of antibody binding sites.
-
After incubation, the antibody-bound fraction is separated from the free fraction.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Quantification:
-
A standard curve is generated using known concentrations of unlabeled 3,3'-T2.
-
The concentration of 3,3'-T2 in the patient sample is determined by comparing the measured radioactivity with the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 3,3'-T2
LC-MS/MS is a highly sensitive and specific method that has become the gold standard for measuring small molecules in complex matrices. A typical workflow for 3,3'-T2 analysis includes:
-
Sample Preparation:
-
Protein Precipitation: Serum proteins are precipitated by adding a solvent like acetonitrile.[8][9][12]
-
Solid-Phase Extraction (SPE): The supernatant after protein precipitation is often further purified using SPE to remove interfering substances.[8][9]
-
Liquid-Liquid Extraction (LLE): An alternative or additional purification step to SPE.[12]
-
Derivatization (Optional): In some methods, derivatization may be used to improve chromatographic separation and ionization efficiency.
-
Internal Standard Spiking: A stable isotope-labeled internal standard (e.g., 3,3'-T2-¹³C₆) is added to the sample at the beginning of the preparation to account for matrix effects and variations in extraction recovery.[13]
-
-
Liquid Chromatography (LC) Separation:
-
The prepared sample is injected into an HPLC system.
-
A reversed-phase column (e.g., C18) is commonly used to separate 3,3'-T2 from other thyroid hormones and metabolites based on their hydrophobicity.[12]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
The analysis is performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
-
Specific precursor-to-product ion transitions for 3,3'-T2 and its internal standard are monitored. For example, a common transition for 3,3'-T2 is m/z 525.9 → 479.9.[14]
-
-
Quantification:
-
A calibration curve is constructed by analyzing standards with known concentrations of 3,3'-T2.
-
The concentration of 3,3'-T2 in the sample is calculated based on the peak area ratio of the analyte to the internal standard.
-
Signaling and Metabolic Pathways
The primary established role of 3,3'-T2 is as a catabolite of T3 and rT3. However, some studies suggest it may have weak biological activity.
Metabolic Pathway of 3,3'-T2 Formation
The formation of 3,3'-T2 is a key step in the inactivation of thyroid hormones, catalyzed by deiodinase enzymes.[2]
Caption: Metabolic pathway of 3,3'-T2 formation.
Potential Cellular Action of 3,3'-T2
Some in vitro studies have suggested that 3,3'-T2 can act as a weak agonist at thyroid hormone receptors (TRs), initiating a cellular response, although with much lower potency than T3.[3][4]
Caption: Putative signaling pathway of 3,3'-T2.
Conclusion
The physiological concentrations of 3,3'-T2 in human serum are in the low picomolar to nanomolar range. Accurate measurement requires highly sensitive and specific analytical methods like LC-MS/MS, which is increasingly favored over traditional RIA for its superior specificity. While primarily a product of thyroid hormone inactivation, the potential for 3,3'-T2 to exert weak biological effects warrants further investigation. This guide provides a foundational understanding for researchers and clinicians interested in the role of this and other thyroid hormone metabolites.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thyroid hormonelike actions of 3,3',5'-L-triiodothyronine nad 3,3'-diiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radioimmunoassay for 3,3'-diiodothyronine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Radioimmunoassay of 3,3'-di-iodothyronine in unextracted serum: the effect of endogenous tri-iodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A combined LC-MS/MS and LC-MS3 multi-method for the quantification of iodothyronines in human blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A radioimmunoassay for measurement of 3,3'-L-diiodothyronine (T2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of 3,3'-Diiodo-L-thyronine in Metabolic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Diiodo-L-thyronine (3,3'-T2), an endogenous metabolite of thyroid hormone, has emerged as a molecule with distinct and complex functions in metabolic regulation. Unlike its well-studied counterparts, thyroxine (T4) and triiodothyronine (T3), and even its isomer 3,5-diiodo-L-thyronine (3,5-T2), 3,3'-T2 exhibits a unique metabolic profile. This technical guide provides an in-depth exploration of the current understanding of 3,3'-T2's role in metabolic control, with a focus on its effects on glucose and lipid metabolism, and energy expenditure. We present a comprehensive summary of quantitative data from key experimental studies, detailed methodologies for reproducible research, and visual representations of the known signaling interactions. This guide is intended to be a valuable resource for researchers and professionals in the fields of endocrinology, metabolism, and drug development who are investigating the therapeutic potential and physiological significance of thyroid hormone metabolites.
Introduction
Thyroid hormones are critical regulators of metabolism, growth, and development. The prohormone thyroxine (T4) is converted to the more active form, triiodothyronine (T3), which exerts its effects primarily through nuclear thyroid hormone receptors (TRs). The metabolism of thyroid hormones also generates other derivatives, including diiodothyronines. Among these, 3,3'-Diiodo-L-thyronine (3,3'-T2) has garnered interest due to its distinct metabolic actions that often contrast with those of T3 and its isomer, 3,5-T2. While 3,5-T2 has been shown to have thyromimetic effects, increasing metabolic rate and improving glucose tolerance, 3,3'-T2 appears to have a more nuanced and, in some cases, opposing role.[1][2][3] This guide will dissect the available scientific evidence to provide a clear understanding of the function of 3,3'-T2 in metabolic regulation.
Metabolic Effects of 3,3'-Diiodo-L-thyronine
Glucose Metabolism
A pivotal aspect of 3,3'-T2's metabolic profile is its impact on glucose homeostasis. In stark contrast to T3 and 3,5-T2, which tend to improve glucose tolerance, studies have shown that 3,3'-T2 can worsen it.[1][2]
In a key study using a mouse model of diet-induced obesity, daily intraperitoneal injections of 3,3'-T2 led to a significant impairment in glucose clearance during an intraperitoneal glucose tolerance test (IPGTT).[1] This suggests that 3,3'-T2 may interfere with insulin signaling or glucose uptake in peripheral tissues, or potentially enhance hepatic glucose production. However, the precise molecular mechanisms underlying this effect are still under investigation.
Body Weight and Adiposity
While T3 and 3,5-T2 are known to reduce body weight and adiposity, 3,3'-T2 does not appear to share these effects. In the same diet-induced obesity mouse model, treatment with 3,3'-T2 did not result in any significant changes in body weight or the mass of various fat depots.[1] This lack of effect on body composition further distinguishes 3,3'-T2 from its more metabolically active counterparts.
Lipid Metabolism and Energy Expenditure
The influence of 3,3'-T2 on lipid metabolism and overall energy expenditure is less clear and appears to be minimal compared to T3 and 3,5-T2. While T3 and 3,5-T2 are known to stimulate fatty acid oxidation and increase energy expenditure, there is currently a lack of substantial evidence to suggest that 3,3'-T2 has similar potent effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a comparative study by da Silva Teixeira et al. (2016), which investigated the effects of T3, 3,5-T2, and 3,3'-T2 in a diet-induced obese mouse model.
Table 1: Effects on Body Weight and Adiposity
| Treatment | Change in Body Weight (g) | Epididymal Fat (g) | Subcutaneous Fat (g) |
| Vehicle | +2.5 ± 0.5 | 2.1 ± 0.1 | 1.5 ± 0.1 |
| T3 | -1.8 ± 0.4 | 1.3 ± 0.1 | 0.9 ± 0.1 |
| 3,5-T2 | -1.5 ± 0.3 | 1.4 ± 0.1 | 1.0 ± 0.1 |
| 3,3'-T2 | +2.1 ± 0.6 | 2.0 ± 0.2 | 1.4 ± 0.1 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effects on Glucose Metabolism
| Treatment | Fasting Blood Glucose (mg/dL) | Glucose AUC (IPGTT) (mg/dL x min) |
| Vehicle | 150 ± 8 | 25000 ± 1500 |
| T3 | 125 ± 7 | 18000 ± 1200 |
| 3,5-T2 | 130 ± 6 | 20000 ± 1300 |
| 3,3'-T2 | 165 ± 10 | 30000 ± 1800 * |
*p < 0.05 compared to vehicle. AUC: Area Under the Curve. Data are presented as mean ± SEM.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility.
Diet-Induced Obesity Mouse Model
-
Animal Strain: C57BL/6J male mice, 8 weeks of age.
-
Housing: Mice are housed in a temperature-controlled room (22-24°C) with a 12-hour light/dark cycle.
-
Diet: To induce obesity, mice are fed a high-fat diet (HFD) for a period of 8-12 weeks. A common HFD composition is 60% of calories from fat, 20% from carbohydrates, and 20% from protein.[4][5]
-
Acclimatization: Animals are allowed to acclimate to the facility and diet for at least one week before the start of any experimental procedures.
3,3'-Diiodo-L-thyronine Administration
-
Preparation of 3,3'-T2 Solution: 3,3'-Diiodo-L-thyronine is dissolved in a vehicle suitable for injection. A common vehicle is a solution of 0.9% saline with a small amount of NaOH to aid dissolution, subsequently neutralized with HCl. The final concentration should be prepared to deliver the desired dose in a manageable injection volume (e.g., 100 µL).
-
Administration Route: Daily intraperitoneal (IP) injections are a common method for administering 3,3'-T2 in rodent studies.[1]
-
Dosage: A typical dosage used in studies is around 1.25 mg per 100g of body weight per day.[5]
-
Control Group: The vehicle control group should receive daily IP injections of the same volume of the vehicle used to dissolve the 3,3'-T2.
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Fasting: Mice are fasted for 6 hours prior to the test, with free access to water.[1]
-
Baseline Glucose Measurement: A baseline blood glucose reading is taken from a tail snip using a glucometer.
-
Glucose Injection: A 20% glucose solution is administered via intraperitoneal injection at a dose of 2 g/kg body weight.[6]
-
Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, and 120 minutes post-injection from tail blood.[6]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose clearance.
Western Blot Analysis of Insulin Signaling Proteins
-
Tissue Collection and Protein Extraction: Liver or muscle tissue is rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C. Total protein is extracted using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a standard assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies against key insulin signaling proteins (e.g., phospho-Akt, total Akt, phospho-IR, total IR). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the relative protein expression levels, which are typically normalized to a loading control such as β-actin or GAPDH.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is isolated from tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen), and its integrity is assessed. First-strand cDNA is synthesized from the RNA using a reverse transcription kit.
-
Primer Design: Gene-specific primers for target genes (e.g., Glut2, Srebp-1c, Fasn) and a housekeeping gene (e.g., Actb, Gapdh) are designed or obtained from a reliable source.
-
qRT-PCR Reaction: The qRT-PCR is performed using a SYBR Green-based master mix in a real-time PCR system. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Signaling Pathways and Molecular Mechanisms
The molecular mechanisms through which 3,3'-T2 exerts its metabolic effects are not yet fully understood. Unlike T3, which binds with high affinity to nuclear thyroid hormone receptors (TRs) to regulate gene expression, 3,3'-T2 has been shown to have no significant thyromimetic effects on the expression of genes like growth hormone (GH) and TRβ2. This suggests that its actions are likely not mediated through the classical genomic pathway of thyroid hormone action.
The impairment of glucose tolerance by 3,3'-T2 suggests a potential interference with the insulin signaling cascade. However, direct evidence of 3,3'-T2 binding to and modulating the activity of key proteins in this pathway is still lacking.
Below are diagrams illustrating the established insulin signaling pathway and a hypothetical workflow for investigating the effects of 3,3'-T2.
References
- 1. diacomp.org [diacomp.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Diet-Induced Obesity Increases Tumor Growth and Promotes Anaplastic Change in Thyroid Cancer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diet-induced obesity murine model [protocols.io]
- 6. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
An In-depth Technical Guide to the Synthesis of ¹³C Labeled Iodothyronines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for ¹³C labeled iodothyronines, crucial tools in metabolism, pharmacokinetics, and drug interaction studies. The detailed experimental protocols, comparative data, and workflow visualizations are designed to equip researchers with the necessary information to replicate and adapt these syntheses for their specific research needs. Stable isotope-labeled thyroid hormones, such as ¹³C labeled thyroxine (T4) and triiodothyronine (T3), are indispensable for precise quantification in complex biological matrices using mass spectrometry.[1][2]
Core Synthesis Strategies
Two principal pathways for the synthesis of ¹³C labeled iodothyronines have been prominently reported in the scientific literature. The first approach commences with isotopically labeled L-tyrosine, while the second builds the iodothyronine scaffold starting from labeled bromobenzene. Both methods offer distinct advantages and are detailed below.
Pathway 1: Synthesis from ¹³C₉,¹⁵N-L-Tyrosine
This pathway utilizes commercially available ¹³C₉,¹⁵N-L-Tyrosine as the starting material, incorporating the isotopic labels from the outset. The synthesis involves a series of protection, iodination, coupling, and deprotection steps to yield the desired labeled iodothyronines.[3]
Experimental Protocol: Synthesis of ¹³C₉,¹⁵N-T₄
Step 1: N-Boc and O-Methyl Protection of ¹³C₉,¹⁵N-L-Tyrosine
-
O-Methyl Esterification: To a solution of ¹³C₉,¹⁵N-L-tyrosine (1.0 equiv) in methanol, add thionyl chloride (5.9 equiv) dropwise at a temperature below 0°C. Reflux the reaction mixture for 3 hours. Concentrate the solution under reduced pressure and co-evaporate with diethyl ether to yield the methyl ester hydrochloride.
-
N-Boc Protection: Dissolve the crude O-methyl ester hydrochloride in a 1:1 mixture of THF and water. Cool the solution to 0°C and add sodium bicarbonate (3.0 equiv) followed by di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv). Stir the reaction at room temperature for 10 hours. Remove the volatiles in vacuo, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-O-methyl-¹³C₉,¹⁵N-L-tyrosine.[4]
Step 2: Bis-iodination of Protected Tyrosine
-
Dissolve the N-Boc-O-methyl-¹³C₉,¹⁵N-L-tyrosine (1.0 equiv) in dichloromethane (DCM).
-
Add N-iodosuccinimide (NIS) (2.0 equiv) to the solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Upon completion, the reaction mixture is typically washed with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by water and brine. The organic layer is then dried and concentrated to yield N-Boc-O-methyl-3,5-diiodo-¹³C₉,¹⁵N-L-tyrosine.[3]
Step 3: Copper-Mediated Biaryl Ether Formation
-
In a reaction vessel, combine N-Boc-O-methyl-3,5-diiodo-¹³C₉,¹⁵N-L-tyrosine (1.0 equiv), 4-(triisopropylsilyloxy)phenyl boronic acid (1.2 equiv), copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equiv), and powdered 4 Å molecular sieves.[3][5]
-
Add a suitable solvent such as dichloromethane (DCM).
-
Add a base, such as triethylamine (5.0 equiv) or a mixture of pyridine and triethylamine.[3][5]
-
Stir the heterogeneous mixture at room temperature for 18-48 hours, open to the atmosphere.[3][6]
-
Filter the reaction mixture through celite and silica gel, and wash the filter cake with ether. The filtrate is washed sequentially with dilute HCl, water, and brine, then dried over MgSO₄ and concentrated.[3]
Step 4: Deprotection of the Silyl Ether
-
Dissolve the crude biaryl ether from the previous step in tetrahydrofuran (THF) and cool to 0°C.
-
Add tetra-n-butylammonium fluoride (TBAF) (1.1-3.0 equiv, as a 1M solution in THF) dropwise.[1][3]
-
Stir the reaction at room temperature for 15-45 minutes.[1][3]
-
Dilute the reaction with ethyl acetate and wash with dilute HCl. The organic layer is dried and concentrated to yield N-Boc-3,5-diiodo-¹³C₉,¹⁵N-L-thyronine-OMe.[3]
Step 5: Iodination of the Outer Ring
-
Dissolve the product from Step 4 in a suitable solvent.
-
Add iodine monochloride and butylamine to effect bis-iodination on the outer ring, yielding N-Boc-¹³C₉,¹⁵N-T₄-OMe.[3]
Step 6: Sequential Deprotection
-
Methyl Ester Cleavage: Dissolve the N-Boc-¹³C₉,¹⁵N-T₄-OMe (1.0 equiv) in methanol and cool to 4°C. Add lithium hydroxide (LiOH) solution (5.0 equiv, 3.9 M in H₂O). Stir at 4°C for 90 minutes. Remove the solvent under a stream of argon.[3]
-
N-Boc Cleavage: Dissolve the dried crude product from the previous step in 4 M HCl in dioxane. Stir the reaction under argon at room temperature overnight.[3]
Step 7: Purification
-
The final product, ¹³C₉,¹⁵N-T₄, is purified by preparative High-Performance Liquid Chromatography (HPLC) as the trifluoroacetic acid (TFA) salt.[3]
Quantitative Data for Pathway 1
| Step | Product | Reported Yield | Reference |
| 1. Protection | N-Boc-O-methyl-¹³C₉,¹⁵N-L-tyrosine | 87.2% | [3] |
| 2. Bis-iodination | N-Boc-O-methyl-3,5-diiodo-¹³C₉,¹⁵N-L-tyrosine | 59% (over 3 steps) | [3] |
| 3 & 4. Coupling & Silyl Deprotection | N-Boc-3,5-diiodo-¹³C₉,¹⁵N-L-thyronine-OMe | 30% (over 2 steps) | [3] |
| 5. Outer Ring Iodination | N-Boc-¹³C₉,¹⁵N-T₄-OMe | 37% | [3] |
| 6 & 7. Deprotection & Purification | ¹³C₉,¹⁵N-T₄ | 23% | [3] |
Workflow Diagram for Pathway 1
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
Commercial Suppliers and Technical Applications of 3,3'-Diiodo-L-thyronine-¹³C₆: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise quantification of thyroid hormones and their metabolites is critical. 3,3'-Diiodo-L-thyronine (3,3'-T2) is an endogenous metabolite of thyroid hormone, and its stable isotope-labeled form, 3,3'-Diiodo-L-thyronine-¹³C₆, serves as an essential internal standard for accurate analysis by mass spectrometry.[1][2] This technical guide provides an in-depth overview of commercial suppliers of this crucial research compound and details a representative experimental protocol for its application in quantitative analysis.
Commercial Supplier Overview
Several reputable suppliers offer 3,3'-Diiodo-L-thyronine-¹³C₆ for research purposes. The compound is typically used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) applications.[1][2] Key product specifications from prominent vendors are summarized in the table below to facilitate comparison.
| Supplier | Catalog Number | Product Name | Purity | Isotopic Enrichment | Format |
| MedChemExpress | HY-129974S | 3,3'-Diiodo-L-thyronine-¹³C₆ | Not Specified | Not Specified | Solid |
| Cambridge Isotope Laboratories, Inc. | CLM-9222 | L-3,3'-Diiodothyronine (T2) (phenoxy-¹³C₆, 99%) | ≥97% Chemical Purity | 99 atom % ¹³C | Solid or Solution (100 µg/mL in 0.1N ammonia in methanol) |
| Sigma-Aldrich (Merck) | 719528 | 3, 3′-Diiodo-L-thyronine-(phenoxy-¹³C₆) (T2) hydrochloride | 97% (CP) | 99 atom % ¹³C | Solid |
| Santa Cruz Biotechnology | sc-219501 | 3,3'-Diiodo-L-thyronine-¹³C₆ | Not Specified | Not Specified | Solid |
Application in Quantitative Analysis: Experimental Protocol
3,3'-Diiodo-L-thyronine-¹³C₆ is primarily utilized as an internal standard in isotope dilution mass spectrometry for the quantification of endogenous 3,3'-T2 in biological matrices such as serum, plasma, and tissue extracts. The following is a generalized experimental protocol based on established methodologies for thyroid hormone analysis.[1][3][4]
Sample Preparation
The choice of sample preparation method is critical for removing interferences and enriching the analyte of interest. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
-
Protein Precipitation:
-
To 100 µL of serum or plasma, add the internal standard solution (3,3'-Diiodo-L-thyronine-¹³C₆) at a known concentration.
-
Add 200-400 µL of cold acetonitrile to precipitate proteins.[5]
-
Vortex the mixture for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[4][5]
-
Transfer the supernatant to a clean tube for further processing or direct injection.[4][5]
-
-
Liquid-Liquid Extraction (LLE):
-
Following protein precipitation, the supernatant can be further purified by LLE.
-
Add a water-immiscible organic solvent, such as ethyl acetate or a mixture of isopropanol and tert-butyl methyl ether (TBME), to the supernatant.[1][6]
-
Vortex vigorously and centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer containing the analytes to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of methanol and water).[6]
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric sorbent) according to the manufacturer's instructions.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the analytes with a stronger solvent.
-
Evaporate the eluate and reconstitute as described for LLE.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 or phenyl-hexyl reversed-phase column is typically used for the separation of thyroid hormones.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency, is common.[1]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is frequently used for the analysis of thyroid hormones.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.[1] Specific precursor-to-product ion transitions for both the native analyte (3,3'-T2) and the stable isotope-labeled internal standard (3,3'-Diiodo-L-thyronine-¹³C₆) are monitored.
-
Quantification
A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for the quantitative analysis of 3,3'-Diiodo-L-thyronine using a stable isotope-labeled internal standard and the metabolic context of 3,3'-T2.
Figure 1: General experimental workflow for the quantification of 3,3'-T2.
References
- 1. etj.bioscientifica.com [etj.bioscientifica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application of 13C Labeled T2 Toxin in Metabolic Analysis
Introduction
Stable isotope labeling is a powerful technique in metabolic research. By replacing atoms in a molecule with their heavier, non-radioactive isotopes (like 13C for 12C), scientists can trace the path of that molecule through complex biological systems. While 13C-labeled central carbon sources like glucose and glutamine are widely used for metabolic flux analysis (MFA) to quantify the rates of intracellular pathways, the application of 13C-labeled xenobiotics, such as the mycotoxin T2, serves a different but equally important purpose.
The use of 13C labeled T2 toxin is not for the analysis of central metabolic fluxes. Instead, it is a critical tool for studying the metabolic fate and biotransformation of the T2 toxin itself within an organism. This is crucial for understanding its toxicity, detoxification mechanisms, and for accurate risk assessment in food safety. Additionally, 13C labeled T2 toxin is the gold standard for accurate quantification of T2 toxin and its metabolites in complex sample matrices.
These application notes and protocols are designed for researchers, scientists, and professionals in drug development and food safety to utilize 13C labeled T2 toxin in metabolic studies.
Application Notes
Elucidation of T2 Toxin Biotransformation Pathways
One of the primary applications of 13C labeled T2 toxin is in the discovery and identification of its metabolites. When an organism is exposed to T2 toxin, it may be modified by cellular enzymes into various other compounds. Tracing these transformations can be challenging due to the complexity of biological matrices.
By using a mixture of labeled (e.g., U-[13C24] T2 toxin) and unlabeled T2 toxin, researchers can leverage high-resolution mass spectrometry (HRMS) to screen for metabolites.[1] The key principle is that any metabolite derived from T2 toxin will exhibit a characteristic isotopic pattern – a pair of peaks with a mass difference corresponding to the number of 13C atoms in the labeled standard. This allows for the confident identification of novel metabolites even at low concentrations.
Studies in plants like barley and wheat have successfully used this approach to identify a range of T2 toxin metabolites, including glucosylated forms, malonylglucosides, and acetyl and feruloyl conjugates.[1][2] This information is vital for understanding how plants detoxify this mycotoxin, which has implications for agricultural practices and food safety.
Quantitative Analysis of T2 Toxin and its Metabolites
Accurate quantification of T2 toxin and its metabolites in food, feed, and biological samples is essential for assessing exposure and enforcing regulatory limits. However, analysis by liquid chromatography-mass spectrometry (LC-MS) can be hampered by matrix effects, where other components in the sample interfere with the ionization of the target analyte, leading to inaccurate results.
The use of a fully 13C isotope-labeled internal standard, such as U-[13C24] T2 toxin, is the most effective way to overcome this challenge.[3][4] The labeled internal standard is chemically identical to the analyte of interest and therefore behaves identically during sample extraction, cleanup, and chromatography. However, it is distinguishable by its higher mass in the mass spectrometer.
By adding a known amount of the 13C labeled T2 toxin to the sample at the beginning of the analytical workflow, any losses during sample preparation or signal suppression/enhancement in the MS source will affect both the analyte and the internal standard equally.[3] The ratio of the analyte signal to the internal standard signal is then used for quantification, providing highly accurate and precise results. This technique is known as isotope dilution mass spectrometry.
Experimental Protocols
Protocol 1: In Planta Study of T2 Toxin Metabolism using 13C Labeled T2
This protocol is adapted from studies on wheat and barley.[1][2]
1. Preparation of Dosing Solution:
-
Prepare a stock solution of unlabeled T2 toxin in acetonitrile.
-
Prepare a stock solution of U-[13C24] T2 toxin in acetonitrile.
-
Mix the labeled and unlabeled stock solutions to achieve a desired ratio (e.g., 1:1 v/v) and concentration. The final solvent should be compatible with application to the plant (e.g., acetonitrile:water 50:50 v/v with a surfactant like Tween).
2. Plant Treatment:
-
Grow wheat or barley plants to the desired developmental stage (e.g., flowering).
-
Apply a small volume of the dosing solution directly to the spikelets.
-
Cover the treated area with a plastic bag for a set period (e.g., 24 hours) to maintain humidity and facilitate absorption.[1]
-
Harvest the plant material at different time points after treatment (e.g., 6h, 24h, 48h, and at full ripeness) to monitor the kinetics of metabolite formation.[1]
3. Metabolite Extraction:
-
Homogenize the harvested plant material (e.g., by grinding in liquid nitrogen).
-
Extract the metabolites using a suitable solvent system (e.g., acetonitrile/water/acetic acid).
-
Centrifuge the extract to pellet solid debris and collect the supernatant.
-
The extract can be further purified using solid-phase extraction (SPE) if necessary.
4. LC-HRMS Analysis:
-
Analyze the extracts using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Use a chromatographic method that provides good separation of T2 toxin and its expected metabolites.
-
Acquire data in full scan mode with both positive and negative polarity switching to detect a wide range of potential metabolites.[2]
5. Data Processing and Metabolite Identification:
-
Process the raw LC-HRMS data using specialized software (e.g., MetExtract) to screen for pairs of peaks corresponding to the unlabeled and 13C-labeled forms of potential metabolites.[1]
-
Characterize the identified metabolites by their accurate mass, retention time, and fragmentation pattern (MS/MS spectra).
-
Confirm the identity of metabolites by comparison with authentic standards if available.[2]
Protocol 2: Quantitative Analysis of T2 Toxin in Cereal Grains by Isotope Dilution LC-MS/MS
1. Sample Preparation:
-
Homogenize the cereal grain sample to a fine powder.
-
Weigh a representative portion of the homogenized sample.
2. Internal Standard Spiking and Extraction:
-
Add a known amount of U-[13C24] T2 toxin internal standard solution to the sample.
-
Extract the toxins from the sample using an appropriate solvent mixture (e.g., acetonitrile/water).
-
Shake or vortex the sample vigorously to ensure thorough extraction.
-
Centrifuge the sample and collect the supernatant.
3. (Optional) Sample Cleanup:
-
For complex matrices, a cleanup step using SPE or commercially available cleanup columns may be necessary to remove interfering compounds.
4. LC-MS/MS Analysis:
-
Analyze the sample extract using a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Develop a multiple reaction monitoring (MRM) method to detect specific precursor-to-product ion transitions for both the native T2 toxin and the 13C-labeled internal standard.
5. Quantification:
-
Prepare a calibration curve using standards of unlabeled T2 toxin of known concentrations, with each calibrant containing the same amount of the 13C-labeled internal standard as the samples.
-
Plot the ratio of the peak area of the unlabeled T2 toxin to the peak area of the 13C-labeled internal standard against the concentration of the unlabeled T2 toxin.
-
Calculate the concentration of T2 toxin in the samples by interpolating the peak area ratios from the calibration curve.
Data Presentation
Table 1: Summary of T2 Toxin Metabolites Identified in Wheat using 13C Labeled T2 Toxin [1]
| Metabolite Class | Putative Identification |
| Parent Toxin | T2 Toxin |
| Deacetylation | HT-2 Toxin |
| Glucosylation | T2-Glucoside, HT-2-Glucoside |
| Malonylglucosylation | T2-Malonylglucoside, HT-2-Malonylglucoside |
| Feruloyl Conjugation | Feruloyl-T2 |
| Acetylation | Acetyl-T2 |
Table 2: Quantitative Data on T2 Toxin and HT-2 Toxin in Human Urine Samples [5]
| Analyte | Prevalence (%) | Mean Concentration (ng/mg Creatinine) | Concentration Range (ng/mg Creatinine) |
| T2 Toxin | 21 | 1.34 | 0.22 - 6.54 |
| HT-2 Toxin | 30 | 1.23 | Not specified |
Visualizations
Figure 1: Experimental Workflow for In Planta T2 Toxin Metabolism Study.
Figure 2: Biotransformation Pathway of T2 Toxin.
Figure 3: Principle of Isotope Dilution Mass Spectrometry.
References
- 1. Metabolism of the Fusarium Mycotoxins T-2 Toxin and HT-2 Toxin in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracing the metabolism of HT-2 toxin and T-2 toxin in barley by isotope-assisted untargeted screening and quantitative LC-HRMS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. romerlabs.com [romerlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Human Biomonitoring of T-2 Toxin, T-2 Toxin-3-Glucoside and Their Metabolites in Urine through High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Thyroid Research Using Stable Isotope Tracers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies of thyroid hormone kinetics and metabolism using stable isotope tracers. The use of stable isotopes, in conjunction with mass spectrometry, offers a safe and precise method to investigate the dynamics of thyroid hormone synthesis, secretion, and peripheral metabolism, providing valuable insights for both basic research and drug development.[1][2]
Introduction
Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules of interest, such as thyroid hormones, to trace their metabolic fate in vivo.[3][4][5] By administering a known amount of a stable isotope-labeled hormone, researchers can distinguish it from the endogenous hormone pool and accurately measure its turnover, conversion, and clearance rates.[1][2] This methodology has significant advantages over traditional radioisotope methods, primarily in terms of safety, allowing for studies in a wider range of subjects and longitudinal study designs. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for these studies due to its high sensitivity and specificity in differentiating and quantifying labeled and unlabeled hormones.[6]
Key Applications
-
Determination of Thyroid Hormone Production and Turnover Rates: Quantify the synthesis and clearance rates of thyroxine (T4) and triiodothyronine (T3) under various physiological and pathological conditions.[7][8][9]
-
Investigation of T4 to T3 Conversion: Elucidate the dynamics of peripheral conversion of the prohormone T4 to the biologically active T3 in different tissues.[9][10]
-
Pharmacokinetic Studies of Thyroid Hormone Analogs: Assess the absorption, distribution, metabolism, and excretion (ADME) of new therapeutic agents targeting the thyroid system.
-
Understanding Disease Pathophysiology: Investigate alterations in thyroid hormone metabolism in diseases such as hypothyroidism, hyperthyroidism, and thyroid cancer.[1][2]
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from in vivo studies using stable isotope tracers for thyroid research.
Table 1: Pharmacokinetic Parameters of Levothyroxine (T4) in Humans Following a Single Oral Dose of 13C-labeled T4. [7]
| Parameter | Median Value (Range) | Units |
| Dose | 100 (70-300) | µg |
| Oral Clearance (CL/F) | 0.712 (0.244–2.91) | L/h |
| Apparent Volume of Distribution (V/F) | 164.9 (34–587.5) | L |
| Time to Peak Concentration (Tmax) | 4 (1.5–24) | h |
| Dose-normalized Peak Concentration (Cmax) | 7.5 (2–20) | ng/L/µg |
| Half-life (t1/2) | 172.2 (51.4–310.8) | h |
Table 2: Thyroid Hormone Production and Metabolism Rates in Humans (Physiologically Based Kinetic Model Data). [2]
| Parameter | Value | Units |
| T4 Production & Metabolism | ||
| T4 Production Rate (Thyroid) | 1.13 | pmol/s |
| Daily T4 Turnover (Extrathyroidal) | 10.68 | % |
| T4 Elimination (Liver) | ~35 | % of total |
| T4 Elimination (Rest of Body) | ~65 | % of total |
| T3 Production & Metabolism | ||
| T3 Production Rate (Thyroid) | 0.1143 | pmol/s |
| T3 Production from T4 (Liver) | 27 | % of peripheral |
| T3 Production from T4 (Rest of Body) | 51 | % of peripheral |
| Daily T3 Turnover (Extrathyroidal) | ~74 | % |
| T3 Metabolism (Liver) | 40 | % of total |
| T3 Metabolism (Rest of Body) | 60 | % of total |
Experimental Protocols
Protocol 1: In Vivo Administration of Stable Isotope-Labeled T4 in a Rodent Model
This protocol outlines the procedure for administering a stable isotope-labeled thyroxine tracer to rats to study its in vivo kinetics.
Materials:
-
Stable isotope-labeled T4 (e.g., 13C9-T4)
-
Vehicle for injection (e.g., saline with 0.1% BSA)
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles for intravenous injection
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Tracer Preparation: Prepare the dosing solution of 13C9-T4 in the appropriate vehicle to the desired concentration.
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent.
-
Tracer Administration: Administer a single intravenous (IV) bolus of the 13C9-T4 solution via the tail vein. The exact dose will depend on the specific study design.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-injection.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis by LC-MS/MS.
Protocol 2: LC-MS/MS Analysis of Endogenous and Stable Isotope-Labeled T4 and T3 in Plasma
This protocol describes the analytical procedure for the simultaneous quantification of endogenous and 13C-labeled T4 and T3 in plasma samples.
Materials:
-
Plasma samples from the in vivo study
-
Internal standard solution (e.g., d2-T4 or 13C12-T4)
-
Protein precipitation solvent (e.g., methanol or acetonitrile)
-
LC-MS/MS system (e.g., API 3000 or equivalent)
-
C18 analytical column
-
Mobile phases (e.g., water and methanol with 0.1% formic acid)
Procedure:
-
Sample Thawing: Thaw the plasma samples at room temperature.
-
Internal Standard Addition: Add a known amount of the internal standard solution to each plasma sample.[6]
-
Protein Precipitation: Add the protein precipitation solvent to the plasma samples, vortex thoroughly, and incubate to allow for complete protein precipitation.[6]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system.
-
Chromatographic Separation: Separate the analytes on a C18 column using a gradient elution with the appropriate mobile phases.
-
Mass Spectrometric Detection: Detect and quantify the endogenous and labeled T4 and T3 using multiple reaction monitoring (MRM) in negative ion mode.[6] The specific MRM transitions will depend on the labeled and unlabeled analytes and the internal standard used.
-
-
Data Analysis: Calculate the concentrations of endogenous and labeled T4 and T3 in the plasma samples based on the peak area ratios relative to the internal standard and the calibration curve.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to in vivo thyroid research using stable isotope tracers.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A minimal human physiologically based kinetic model of thyroid hormones and chemical disruption of plasma thyroid hormone binding proteins [frontiersin.org]
- 3. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. researchgate.net [researchgate.net]
- 6. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinetics of the thyroid hormones and the peripheral conversion rate of thyroxine to triiodothyronine in acute liver insufficiency under experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of iodothyronine absorption and conversion of L-thyroxine (T 4 ) to L-triiodothyronine (T 3 ) using turnover rate techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of thyroxine (T(4)) and triiodothyronine (T(3)) transport in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing ¹³C Labeled Compounds in Drug Metabolism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling with Carbon-13 (¹³C) is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies. By replacing one or more ¹²C atoms with ¹³C in a drug molecule, researchers can accurately trace, identify, and quantify metabolites in complex biological matrices. This method offers significant advantages over traditional techniques by providing unambiguous identification of drug-related material and serving as an ideal internal standard for quantitative analysis. These application notes provide a comprehensive overview and detailed protocols for the use of ¹³C labeled compounds in drug metabolism studies.
Core Principles
The fundamental principle behind using ¹³C labeled compounds lies in the mass difference between ¹²C and ¹³C. This mass shift is readily detected by mass spectrometry (MS), allowing for the clear differentiation of the drug and its metabolites from endogenous molecules. This technique is invaluable for:
-
Metabolite Identification: Unambiguously identifying drug-related peaks in a complex chromatogram.
-
Metabolic Pathway Elucidation: Tracing the transformation of the parent drug through various metabolic reactions.[1][2][3]
-
Quantitative Bioanalysis: Using the ¹³C labeled drug as an internal standard to accurately quantify the parent drug and its metabolites.[4][5][6][7]
-
Mass Balance Studies: Determining the excretion routes and total recovery of a drug and its metabolites.[8]
Data Presentation: Quantitative Analysis of Acetaminophen Metabolism
A common application of ¹³C labeling is in the quantitative analysis of drug metabolites. Acetaminophen is a widely studied model compound. The following table summarizes the quantitative analysis of acetaminophen and its major metabolites in rat plasma following administration of a therapeutic dose, as determined by a validated LC-MS/MS method using ¹³C-labeled internal standards.[4][6][7]
| Analyte | Concentration Range (ng/mL) | LLOQ (ng/mL) | Inter-day Precision (%CV) | Intra-day Precision (%CV) |
| Acetaminophen | 1 - 500 | 1 | < 10% | < 12% |
| Acetaminophen Glucuronide | 1 - 500 | 1 | < 9% | < 11% |
| Acetaminophen Sulfate | 1 - 500 | 1 | < 8% | < 10% |
| Acetaminophen-Cysteine | 0.5 - 100 | 0.5 | < 13% | < 14% |
| N-acetyl-p-benzoquinone imine (NAPQI) | 0.2 - 50 | 0.2 | < 15% | < 15% |
Data presented is a representative summary based on published literature and may vary depending on the specific experimental conditions.[4][6][7]
Experimental Protocols
Protocol 1: In Vitro Metabolism of a ¹³C-Labeled Drug in Human Liver Microsomes
This protocol outlines the steps for assessing the metabolic stability of a ¹³C-labeled drug in human liver microsomes (HLMs).[9][10]
Materials:
-
¹³C-labeled drug stock solution (e.g., in DMSO)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a deuterated analog of the drug)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw the human liver microsomes on ice.
-
Prepare the incubation mixture by combining phosphate buffer and the NADPH regenerating system.
-
Prepare the ¹³C-labeled drug working solution by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
-
Incubation:
-
Pre-warm the incubation mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the ¹³C-labeled drug working solution to the pre-warmed incubation mixture containing HLMs.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Vortex the sample to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent ¹³C-labeled drug at each time point.
-
Monitor for the appearance of potential ¹³C-labeled metabolites by searching for predicted mass shifts.
-
Protocol 2: Quantitative Analysis of Drug Metabolites using ¹³C-Labeled Internal Standards
This protocol describes the use of a ¹³C-labeled drug as an internal standard for the quantification of the unlabeled drug and its metabolites in a biological matrix (e.g., plasma).
Materials:
-
Plasma samples containing the unlabeled drug and its metabolites.
-
¹³C-labeled drug stock solution (as an internal standard).
-
Acetonitrile (ACN) for protein precipitation.
-
LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
To a known volume of plasma sample, add a fixed amount of the ¹³C-labeled drug internal standard solution.
-
Add cold acetonitrile to precipitate the plasma proteins.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by spiking known concentrations of the unlabeled drug and its metabolites into a blank biological matrix.
-
Add the same fixed amount of the ¹³C-labeled internal standard to each calibration standard.
-
Process the calibration standards in the same manner as the plasma samples.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples and calibration standards by LC-MS/MS.
-
Develop a multiple reaction monitoring (MRM) method to detect the specific mass transitions for the unlabeled analytes and the ¹³C-labeled internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of each analyte to the internal standard for both the calibration standards and the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.
-
Determine the concentration of the drug and its metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
Experimental Workflow for In Vitro Drug Metabolism
The following diagram illustrates the general workflow for an in vitro drug metabolism study using a ¹³C-labeled compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of acetaminophen (paracetamol) in human plasma and urine by stable isotope-dilution GC-MS and GC-MS/MS as pentafluorobenzyl ether derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Performance of human mass balance studies with stable isotope-labeled drug and continuous flow-isotope ratio mass spectrometry: a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of 3,3'-Diiodo-L-thyronine by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry-based analysis of 3,3'-Diiodo-L-thyronine (3,3'-T2).
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for analyzing 3,3'-T2 by LC-MS/MS?
A1: Electrospray ionization (ESI) in the positive ion mode is the most frequently and successfully used technique for the analysis of 3,3'-T2 and other iodothyronines.[1][2][3] This method typically yields a protonated molecule [M+H]+, which is then used as the precursor ion for tandem mass spectrometry (MS/MS).
Q2: What are the typical MRM transitions for 3,3'-T2?
A2: For the protonated 3,3'-T2 molecule ([M+H]⁺ at m/z 525.9 or 525.6), common multiple reaction monitoring (MRM) transitions include the fragmentation to ions at m/z 479.9, 352.9, and 381.8.[4][5] The transition m/z 525.9 → 479.9 is often used for quantification due to its high abundance.[2]
Q3: What kind of sensitivity can be expected for the analysis of 3,3'-T2 in biological samples?
A3: The sensitivity of LC-MS/MS methods for 3,3'-T2 can reach the picogram per milliliter (pg/mL) level.[6] However, the low endogenous concentrations of 3,3'-T2 in matrices like human serum present a significant challenge.[4][5][7] Methodologies have been developed that can quantify 3,3'-T2 in the range of 133 ± 15 pg/mL in human serum.[4][7][8]
Q4: Is derivatization necessary to improve the sensitivity for 3,3'-T2?
A4: While not strictly necessary, derivatization can be an effective strategy to enhance the ionization efficiency and, consequently, the sensitivity of the analysis.[9][10] Techniques such as butyl esterification and dansylation have been shown to improve the detection of thyroid hormones.[9][10] Derivatization can also help to separate the masses of the derivatized products from interfering compounds in the matrix.[9]
Troubleshooting Guide
Issue 1: Poor Signal Intensity or No Peak Detected for 3,3'-T2
-
Possible Cause 1: Suboptimal Sample Preparation.
-
Solution: The low concentration of 3,3'-T2 in biological samples necessitates an efficient extraction and concentration procedure.[4][5] Consider implementing a solid-phase extraction (SPE) protocol. A common approach involves using a cartridge like the Agilent Bond-Elut Certify, which allows for the retention of 3,3'-T2 and subsequent elution with a solvent mixture like methanol/ammonium hydroxide.[4][5] To further reduce background noise and matrix effects, a hexane wash can be incorporated to remove lipids, and protein precipitation with acetonitrile is also a crucial step.[4][5][7][8]
-
-
Possible Cause 2: Inefficient Ionization.
-
Solution: Ensure the mobile phase composition is optimal for ESI in positive mode. The addition of a small percentage of formic acid (e.g., 0.1%) to the mobile phases (both aqueous and organic) is a common practice to promote protonation.[4][5] Also, regularly tune and calibrate the mass spectrometer to ensure it is operating at its peak performance.
-
-
Possible Cause 3: Instrument Contamination or Leaks.
-
Solution: A loss of sensitivity can often be attributed to gas leaks or contamination within the mass spectrometer.[11] Systematically check for leaks in the gas supply lines and at all connections.[11] If no leaks are found, consider cleaning the ion source components as described in the instrument manual.
-
Issue 2: High Background Noise and Matrix Effects
-
Possible Cause 1: Insufficient Sample Cleanup.
-
Solution: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a common problem in complex biological samples.[4][8] To mitigate this, an extensive sample cleanup is crucial. In addition to SPE, techniques like liquid-liquid extraction (LLE) can be employed.[6] A multi-step cleanup process, including protein precipitation, SPE, and a hexane wash, has been shown to be effective in reducing matrix effects for 3,3'-T2 analysis in serum.[4][5][8]
-
-
Possible Cause 2: Suboptimal Chromatographic Separation.
-
Solution: Ensure that the liquid chromatography method provides adequate separation of 3,3'-T2 from isobaric interferences and other matrix components. Utilizing a high-resolution column, such as a C18 with a small particle size (e.g., 1.8 µm), and optimizing the gradient elution program can significantly improve separation and reduce co-elution, thereby minimizing matrix effects.[1]
-
Issue 3: Inaccurate Quantification and Poor Reproducibility
-
Possible Cause 1: Lack of an Appropriate Internal Standard.
-
Solution: Due to the multi-step sample preparation and potential for matrix effects, the use of a stable isotope-labeled internal standard (e.g., ¹³C₆-3,3'-T2) is highly recommended for accurate and precise quantification.[1] The internal standard should be added to the sample at the beginning of the preparation process to account for any analyte loss during extraction and any variations in ionization efficiency.
-
-
Possible Cause 2: Improper Calibration.
-
Solution: Construct a calibration curve using a matrix that closely matches the study samples to account for matrix effects. If a blank matrix is not available, a surrogate matrix or the standard addition method can be used. Ensure that the calibration range covers the expected concentrations of 3,3'-T2 in the samples.[12] Regular calibration checks are also essential for maintaining accuracy.[13]
-
Experimental Protocols
Table 1: Sample Preparation Protocol for 3,3'-T2 from Human Serum[4][5]
| Step | Procedure | Details |
| 1 | Deproteinization | To 2 mL of serum, add acetonitrile, vortex, and centrifuge to precipitate proteins. |
| 2 | Solid-Phase Extraction (SPE) | Load the supernatant onto a conditioned Agilent Bond-Elut Certify cartridge (130 mg). |
| 3 | Washing | Wash the cartridge sequentially with 2 mL of water, 2 mL of 0.1 M HCl, and 5 mL of methanol to remove interfering substances. |
| 4 | Elution | Elute 3,3'-T2 with 2 mL of methanol/ammonium hydroxide (95:5 by volume). |
| 5 | Drying | Dry the eluate under a gentle stream of nitrogen. |
| 6 | Reconstitution & Lipid Removal | Reconstitute the residue in 200 µL of water/acetonitrile (70:30) with 0.1% formic acid. Add 600 µL of hexane, vortex, and remove the hexane layer to extract lipids. |
| 7 | Final Precipitation & Drying | Add 500 µL of acetonitrile to the aqueous layer, vortex, and centrifuge. Dry the supernatant under nitrogen. |
| 8 | Final Reconstitution | Reconstitute the final residue in 50 µL of water/acetonitrile (70:30) with 0.1% formic acid for LC-MS/MS analysis. |
Table 2: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| HPLC System | Agilent UPLC system or equivalent[5] |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50mm, 1.8 µm) or similar[1] |
| Mobile Phase A | Water with 0.1% formic acid[1][5] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[1] |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Injection Volume | 20 µL[1][5] |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer[1][6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| Monitored Transitions (m/z) | Precursor: 525.9; Products: 479.9 (Quantifier), 352.9, 381.8 (Qualifiers)[4][5] |
| Gas Temperature | 125 °C[1] |
| Nebulizer Pressure | 55 psi[1] |
| Capillary Voltage | 5500 V[1] |
Quantitative Data Summary
Table 3: Reported Concentrations and Limits of Quantification for 3,3'-T2
| Matrix | Concentration Range / Mean | LLOQ | Reference |
| Human Serum | Mean: 133 ± 15 pg/mL (253 ± 29 pmol/L) | Not explicitly stated, but method was able to quantify endogenous levels. | [4][7][8] |
| Human Serum | Reference Interval: 0.25–0.77 ng/dL (equivalent to 2.5-7.7 pg/mL) | <0.13 ng/dL for 3,5-T2, specific LLOQ for 3,3'-T2 not stated. | [14] |
| Cell Lysates | N/A | 0.078–0.234 nM | [12] |
| Bovine Serum (Spiked) | N/A | On-column detection limits of 1.5-7.0 pg | [2] |
Visualizations
Caption: Experimental workflow for 3,3'-T2 analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3'-diiodo-L-thyronine (3,3'-T2) in Human Serum: A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. A validated LC-MS/MS method for cellular thyroid hormone metabolism: Uptake and turnover of mono-iodinated thyroid hormone metabolites by PCCL3 thyrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gmi-inc.com [gmi-inc.com]
- 14. A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3,3'-Diiodo-L-thyronine-¹³C₆ Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of the 3,3'-Diiodo-L-thyronine-¹³C₆ (T2-¹³C₆) standard.
Frequently Asked Questions (FAQs)
Q1: How should the solid 3,3'-Diiodo-L-thyronine-¹³C₆ standard be stored?
A1: The solid T2-¹³C₆ standard should be stored in a freezer at -20°C, protected from light.[1][2] It is supplied as a crystalline solid and maintaining these conditions is crucial for its long-term stability.
Q2: What is the recommended procedure for preparing a stock solution?
A2: To prepare a stock solution, dissolve the solid T2-¹³C₆ in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The solubility in these solvents is approximately 30 mg/mL. For aqueous buffers, it is sparingly soluble. Therefore, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. When preparing solutions, it is good practice to purge the solvent with an inert gas.
Q3: How should stock solutions of 3,3'-Diiodo-L-thyronine-¹³C₆ be stored?
A3: Aliquot the stock solution into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles. The stability of the stock solution depends on the storage temperature.
Storage Stability of 3,3'-Diiodo-L-thyronine-¹³C₆ Stock Solutions
| Storage Temperature | Recommended Storage Duration |
| -20°C | Up to 1 year |
| -80°C | Up to 2 years |
Q4: Is the 3,3'-Diiodo-L-thyronine-¹³C₆ standard sensitive to light?
A4: Yes, thyroid hormones, in general, are known to be sensitive to light. Photodegradation can occur, leading to the loss of iodine atoms. Therefore, it is essential to store both the solid standard and its solutions in amber vials or otherwise protected from light.
Q5: What are the potential degradation pathways for 3,3'-Diiodo-L-thyronine-¹³C₆?
A5: The primary degradation pathway for thyroid hormones is deiodination, the removal of iodine atoms.[3] For 3,3'-Diiodo-L-thyronine, this would result in the formation of monoiodothyronines. Other potential degradation pathways under stress conditions such as extreme pH, oxidation, and high temperature can also occur.
Troubleshooting Guide
Issue 1: Inconsistent or inaccurate results in analytical assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the standard | - Verify the storage conditions of both the solid standard and the stock solution. - Prepare a fresh stock solution from the solid standard. - Perform a purity check of the standard using a validated analytical method (e.g., HPLC). |
| Improper solution preparation | - Ensure the standard is fully dissolved in the chosen solvent. Sonication may aid dissolution. - Verify the accuracy of the concentration by UV-Vis spectrophotometry or another quantitative method. |
| Repeated freeze-thaw cycles | - Discard the current stock solution and prepare fresh aliquots for single use. |
Issue 2: Appearance of unexpected peaks in chromatograms.
| Possible Cause | Troubleshooting Step |
| Degradation of the standard | - The additional peaks may correspond to degradation products. Refer to the degradation pathway diagram below. - Consider performing forced degradation studies to identify potential degradation products. |
| Contamination | - Ensure all glassware and solvents are clean and of high purity. - Prepare a fresh stock solution using new materials. |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of the T2-¹³C₆ standard and to develop a stability-indicating analytical method. The following are general protocols for subjecting the standard to various stress conditions. An extent of degradation of 5-20% is generally considered suitable.
1. Acid and Base Hydrolysis:
-
Procedure: Prepare a solution of T2-¹³C₆ in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis).
-
Conditions: Incubate the solutions at room temperature or elevated temperatures (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Neutralization: After incubation, neutralize the acidic solution with 0.1 M NaOH and the basic solution with 0.1 M HCl.
-
Analysis: Analyze the samples by a suitable stability-indicating HPLC method.
2. Oxidative Degradation:
-
Procedure: Prepare a solution of T2-¹³C₆ and add 3% hydrogen peroxide.
-
Conditions: Store the solution at room temperature, protected from light, for a specified time (e.g., 24 hours).
-
Analysis: Analyze the sample by HPLC.
3. Thermal Degradation:
-
Procedure: Place the solid T2-¹³C₆ standard in a temperature-controlled oven.
-
Conditions: Expose the solid to a high temperature (e.g., 105°C) for a set duration (e.g., 48 hours). For solutions, incubate at a slightly elevated temperature (e.g., 60°C).
-
Analysis: Dissolve the heat-stressed solid in a suitable solvent and analyze by HPLC.
4. Photodegradation:
-
Procedure: Expose a solution of T2-¹³C₆ in a photostability chamber.
-
Conditions: According to ICH Q1B guidelines, the sample should be exposed to not less than 1.2 million lux hours and 200 watt-hours per square meter of near-ultraviolet radiation.
-
Analysis: Analyze the sample by HPLC. A control sample should be kept in the dark under the same temperature conditions.
Stability-Indicating HPLC Method
A reverse-phase HPLC method can be developed and validated for the separation of 3,3'-Diiodo-L-thyronine-¹³C₆ from its potential degradation products.
Example HPLC Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient elution with A: 0.1% Trifluoroacetic acid in Water and B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Visualizations
Caption: Workflow for the forced degradation study of 3,3'-Diiodo-L-thyronine-¹³C₆.
Caption: Potential degradation pathways of 3,3'-Diiodo-L-thyronine under stress conditions.
References
Technical Support Center: Optimizing LC Gradient for Separation of Iodothyronine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of iodothyronine isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Question: Why am I observing poor peak shapes, such as peak tailing or fronting, for my iodothyronine isomers?
Answer:
Poor peak shape is a common issue in HPLC and can significantly impact resolution and quantification. Here are the likely causes and solutions:
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing. For basic compounds like iodothyronines, interactions with residual silanol groups on the silica-based columns are a frequent cause.
-
Solution: Adjusting the mobile phase pH to be at least 2 units away from the pKa of the analytes can help suppress these interactions. Using a lower pH mobile phase can protonate the silanol groups, minimizing unwanted interactions.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[1]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, particularly for early eluting peaks.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Question: My retention times are shifting between injections. What could be the cause?
Answer:
Retention time variability can compromise the reliability of your analysis. The following factors are common culprits:
-
Mobile Phase Composition Changes: Even small variations in the mobile phase composition can lead to shifts in retention time. This can be due to improper mixing, evaporation of a volatile solvent component, or degradation of a mobile phase additive.
-
Solution: Prepare fresh mobile phase daily, ensure thorough mixing, and keep the solvent reservoirs capped.
-
-
Column Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and the kinetics of analyte partitioning, leading to retention time shifts.
-
Solution: Use a column oven to maintain a stable temperature throughout the analysis.
-
-
Pump Performance Issues: An unstable pump flow rate, often caused by air bubbles or worn pump seals, will directly impact retention times.
-
Solution: Regularly degas the mobile phase and perform routine maintenance on the pump, including checking for leaks and replacing seals as needed.
-
Question: I am seeing split peaks for one or more of my iodothyronine isomers. How can I troubleshoot this?
Answer:
Split peaks can arise from several issues, both chromatographic and instrumental:
-
Co-elution of Isomers: The primary challenge with iodothyronines is the separation of closely related isomers. If the chromatographic conditions are not optimal, these isomers may co-elute, appearing as a split or shouldered peak.
-
Column Contamination or Void: A blockage at the column inlet frit or a void in the packing material can cause the sample to travel through different paths, resulting in split peaks for all analytes.[1]
-
Solution: Reverse-flush the column to remove particulates from the frit. If a void is suspected, the column may need to be replaced.
-
-
Injector Problems: A partially blocked injector port or a poorly seated injection needle can lead to improper sample introduction and cause peak splitting.
-
Solution: Clean the injector and ensure the needle is properly aligned.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of LC gradients for iodothyronine isomer separation.
Question: What is a good starting point for developing an LC gradient for iodothyronine isomer separation?
Answer:
A good starting point for method development is to run a "scouting gradient." This typically involves a broad gradient, such as 5-95% or 5-100% of the strong solvent (e.g., acetonitrile or methanol) over a period of 20-30 minutes. This initial run will provide information on the elution behavior of the isomers and help in defining a more optimized gradient. A common mobile phase combination is water and acetonitrile or methanol, both with a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to improve peak shape and ionization efficiency in mass spectrometry.[5][6]
Question: How do I choose between a C18 and a Phenyl-Hexyl column for iodothyronine separation?
Answer:
The choice of column chemistry is critical for achieving selectivity between isomers.
-
C18 Columns: These are the most common reversed-phase columns and provide good hydrophobic retention. They are a good starting point for many applications.
-
Phenyl-Hexyl Columns: These columns have a phenyl ring in the stationary phase, which can provide alternative selectivity through pi-pi interactions with the aromatic rings of the iodothyronines. This can be particularly advantageous for separating positional isomers where hydrophobic differences are minimal.[2][3][4]
It is often beneficial to screen both column types during method development to determine which provides the best resolution for the specific isomers of interest.
Question: What are the key parameters to adjust when optimizing the LC gradient?
Answer:
Once you have a starting point, you can fine-tune the following parameters:
-
Gradient Slope: A shallower gradient (slower increase in the strong solvent) will generally provide better resolution between closely eluting peaks but will also increase the analysis time.
-
Initial and Final %B: Adjusting the starting and ending percentages of the strong solvent (B) to bracket the elution window of your target analytes can shorten the run time without sacrificing resolution.
-
Flow Rate: Increasing the flow rate will decrease the analysis time but may also decrease resolution and increase backpressure.
-
Temperature: Optimizing the column temperature can influence selectivity and improve peak shape.
Question: How can I confirm the identity of the separated iodothyronine isomers?
Answer:
While retention time provides an initial indication, it is not sufficient for definitive identification, especially for isomers. The use of a mass spectrometer (MS) as a detector is highly recommended. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns, allowing for the confident identification and differentiation of isomers.[5][6]
Data Presentation
Table 1: Comparison of LC Columns for Iodothyronine Separation
| Column Type | Stationary Phase Chemistry | Key Advantages for Iodothyronine Separation |
| C18 | Octadecylsilane | Good hydrophobic retention, widely applicable, good starting point for method development.[7] |
| Phenyl-Hexyl | Phenyl-hexyl ligand | Alternative selectivity through pi-pi interactions, beneficial for separating aromatic isomers.[2][3][4] |
| Polar-RP | Polar-embedded or polar-endcapped C18 | Can provide different selectivity and improved peak shape for polar analytes.[6] |
| Biphenyl | Biphenyl ligand | Offers unique selectivity for aromatic and moderately polar analytes, can increase resolution of structural isomers. |
Table 2: Typical LC Gradient Parameters from Published Methods
| Reference | Column | Mobile Phase A | Mobile Phase B | Gradient Profile | Flow Rate (mL/min) |
| Method 1 | Hypurity C18 (200x2.1 mm, 5 µm) | Water with 5 µM ammonium formate and 0.01% TFA | Methanol with 5 µM ammonium formate and 0.01% TFA | Isocratic: 55% A | 0.3 |
| Method 2 [5] | Not Specified | Water with 0.1% formic acid | Acetonitrile with 0.1% formic acid | 0-3 min, 95% A; 3-4 min, ramp to 70% A; 4-5.5 min, ramp to 62% A; 5.5-6.5 min, hold at 62% A; 6.5-7.5 min, ramp to 60% A; 7.5-9 min, hold at 60% A; ramp to 0% A for 3 min and hold for 1 min. | Not Specified |
| Method 3 [6] | Synergi 2.5 µ Polar-RP (50x2.0 mm, 2.5 µm) | Water with 0.1% acetic acid and 10 mM ammonium acetate | Methanol with 0.1% acetic acid | 0-10 min, ramp from 50% to 80% B; 10-15 min, ramp to 100% B; 15-16 min, return to 40% B; 16-25 min, hold at 40% B. | 0.25 |
Experimental Protocols
Protocol 1: General Scouting Gradient for Iodothyronine Isomer Separation
This protocol provides a starting point for developing a separation method.
-
Column: C18 or Phenyl-Hexyl, e.g., 100 x 2.1 mm, 2.6 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0 min: 5% B
-
20.0 min: 95% B
-
22.0 min: 95% B
-
22.1 min: 5% B
-
25.0 min: 5% B
-
-
Detection: UV at 225 nm or Mass Spectrometry (ESI+).
Protocol 2: Sample Preparation for Serum Analysis
This is a general guideline; specific protocols may need further optimization.
-
Protein Precipitation: To 100 µL of serum, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex: Vortex the sample for 1 minute.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC system.
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shape in LC analysis.
Caption: Workflow for optimizing an LC gradient for iodothyronine isomers.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. support.waters.com [support.waters.com]
- 4. halocolumns.com [halocolumns.com]
- 5. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a liquid chromatography-tandem mass spectrometry method to enable quantification of 3-iodothyronamine from serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of 3,3'-T2
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low recovery of 3,3'-Diiodothyronine (3,3'-T2) during sample extraction. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is 3,3'-T2, and why can its recovery be challenging during extraction?
3,3'-Diiodothyronine (3,3'-T2) is a metabolite of thyroid hormone, derived from the enzymatic breakdown of triiodothyronine (T3).[1][2][3] Its recovery can be challenging due to several physicochemical properties:
-
Solubility: 3,3'-T2 is soluble in organic solvents like DMSO and DMF but has very low solubility in aqueous buffers.[1][2] This amphipathic nature requires careful selection of extraction solvents to ensure efficient partitioning.
-
Stability: Like other thyroid hormones, 3,3'-T2 can be susceptible to degradation. Factors such as pH, temperature, light exposure, enzymatic activity from the biological matrix, and even the type of storage vial can impact its stability.[4] Chemical hydrolysis, in particular, has been shown to cause degradation of related thyroid hormones.[5]
-
Matrix Effects: Biological samples contain complex matrices (e.g., proteins, phospholipids) that can interfere with extraction and analysis.[6] These matrix components can compete with 3,3'-T2 for binding sites on an SPE sorbent or cause ion suppression/enhancement during LC-MS analysis, leading to inaccurate quantification.[6][7]
Q2: What are the most common causes of low 3,3'-T2 recovery?
Low recovery is typically traced back to one of four main issues:
-
Inefficient Analyte Retention (SPE): The analyte does not bind effectively to the solid-phase extraction sorbent and is lost in the initial sample load or flow-through.[8]
-
Premature Analyte Elution (SPE): The analyte binds to the sorbent but is inadvertently washed off during the wash steps before the final elution.[8]
-
Incomplete Analyte Elution (SPE) or Partitioning (LLE): The analyte remains bound to the SPE sorbent or does not efficiently transfer into the extraction solvent during liquid-liquid extraction.[9][10]
-
Analyte Degradation: The analyte is degraded at some point during the sample preparation, storage, or analysis process.[4][11]
Q3: How can I systematically determine where my 3,3'-T2 is being lost?
The most effective troubleshooting strategy is to perform a fraction collection study.[8] This involves running your standard extraction protocol but collecting the effluent from each step into separate vials. Analyze each of these fractions (e.g., sample load/flow-through, each wash solvent, and the final eluate) using your analytical method.[8] This will pinpoint the exact step where the analyte is being lost, allowing you to focus your optimization efforts.
Troubleshooting Guide: Solid-Phase Extraction (SPE)
Issue: My 3,3'-T2 is found in the sample load or flow-through fraction.
This indicates the analyte is not being retained by the SPE sorbent. Consider the following causes and solutions:
-
Cause 1: Incorrect Sorbent Choice.
-
Cause 2: Incorrect Sample pH.
-
Cause 3: Sample Solvent is Too Strong.
-
Explanation: The solvent in which your sample is dissolved may be too strong, preventing the analyte from binding to the sorbent.[8]
-
Solution: Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) before loading it onto the SPE cartridge.
-
-
Cause 4: High Flow Rate.
-
Cause 5: Sorbent Bed Dried Out.
-
Explanation: If the sorbent bed dries out after conditioning and before sample loading, its ability to retain the analyte is compromised.[9][13]
-
Solution: Ensure the sorbent bed remains wetted throughout the conditioning and equilibration steps, right up until the sample is loaded. Re-condition the cartridge if it dries out.[14]
-
Issue: My 3,3'-T2 is being lost in the wash step.
This means the wash solvent is too aggressive and is stripping the analyte from the sorbent.
-
Cause: Wash Solvent is Too Strong.
-
Explanation: The organic content or polarity of the wash solvent is high enough to begin eluting the analyte along with the interferences.[8][9]
-
Solution: Decrease the strength of the wash solvent. For a reversed-phase sorbent, this means reducing the percentage of the organic solvent in the wash solution.[14]
-
Issue: I am getting little to no 3,3'-T2 in my final eluate, and it's not in the other fractions.
This suggests the analyte is irreversibly bound to the sorbent or was not desorbed effectively.
-
Cause 1: Elution Solvent is Too Weak.
-
Explanation: The elution solvent is not strong enough to disrupt the interactions between 3,3'-T2 and the sorbent.[9][14]
-
Solution: Increase the strength of the elution solvent. For reversed-phase, this means increasing the percentage of organic solvent. For ion-exchange, this involves changing the pH or increasing the ionic strength to neutralize the analyte and facilitate its release.[9]
-
-
Cause 2: Insufficient Elution Volume.
-
Cause 3: Strong Secondary Interactions.
-
Explanation: 3,3'-T2 may be engaging in undesirable secondary interactions with the sorbent material (e.g., interacting with free silanol groups on a silica-based sorbent).[15]
-
Solution: Add a modifier (e.g., a small amount of acid or base) to the elution solvent to disrupt these interactions.[9] Alternatively, consider switching to a different type of sorbent (e.g., a polymer-based sorbent) that is less prone to secondary interactions.
-
Troubleshooting Guide: Liquid-Liquid Extraction (LLE)
Issue: My recovery after LLE is consistently low.
This points to suboptimal partitioning of 3,3'-T2 from the aqueous sample phase to the organic extraction solvent.
-
Cause 1: Suboptimal pH of the Aqueous Phase.
-
Explanation: 3,3'-T2 has ionizable amino and phenolic groups. For efficient extraction into an organic solvent, the analyte should be in its neutral, uncharged form.[10]
-
Solution: Adjust the pH of the aqueous sample to be between the pKa of the amine group and the phenolic group to maximize the concentration of the neutral species.
-
-
Cause 2: Incorrect Choice of Organic Solvent.
-
Explanation: The polarity of the extraction solvent may not be well-matched to 3,3'-T2, resulting in a low partition coefficient.[10]
-
Solution: Select a solvent that better matches the polarity of 3,3'-T2. A mixture of solvents can also be used to fine-tune the polarity. For thyroid hormones, a mixture of tert-butyl methyl ether and isopropanol (75:25, v:v) has been shown to provide suitable recovery.[5]
-
-
Cause 3: Insufficient Solvent-to-Sample Ratio.
-
Explanation: A low volume of organic solvent relative to the aqueous sample can lead to incomplete extraction.
-
Solution: Increase the ratio of organic extraction solvent to the aqueous sample. A ratio of 7:1 is often considered a good starting point for optimization.[10]
-
Issue: How can I improve the partitioning of 3,3'-T2 into the organic phase?
-
Technique 1: Salting-Out Assisted LLE (SALLE).
-
Explanation: Adding a high concentration of salt (e.g., ammonium sulfate) to the aqueous phase decreases the solubility of analytes like 3,3'-T2, effectively "pushing" them into the organic phase.[10][16]
-
Implementation: This technique has been successfully applied for thyroxine and steroid hormones, achieving high extraction recovery and reduced matrix interference.[16][17]
-
-
Technique 2: Back Extraction.
-
Explanation: This is a cleanup step to improve selectivity. After extracting 3,3'-T2 into the organic phase, it can be re-extracted into a fresh aqueous phase where the pH is adjusted to make the analyte charged (hydrophilic). This leaves neutral interfering compounds behind in the organic layer.[10]
-
Troubleshooting Guide: Analyte Stability and Matrix Effects
Issue: Could my 3,3'-T2 be degrading during my experiment?
Analyte degradation is a common, yet often overlooked, cause of low recovery.[11]
-
Potential Cause 1: Temperature Instability.
-
Potential Cause 2: pH-Induced Degradation.
-
Solution: Avoid exposure to harsh acidic or basic conditions unless required for the extraction mechanism, and neutralize the sample as soon as possible.[4]
-
-
Potential Cause 3: Enzymatic Degradation.
-
Potential Cause 4: In-Vial Degradation.
-
Solution: The type of glass vial can affect sample pH over time due to the leaching of alkali metals. Use high-quality, low-leach vials, especially if samples are stored in the autosampler for extended periods.
-
Data Presentation and Protocols
Quantitative Data Summary
Table 1: Physicochemical and Solubility Data for 3,3'-T2
| Property | Value/Information | Source(s) |
|---|---|---|
| Molecular Formula | C₁₅H₁₃I₂NO₄ | [1][20] |
| Molecular Weight | ~525.1 g/mol | [1][20] |
| Solubility in DMSO | ~30 mg/mL | [1][2] |
| Solubility in DMF | ~30 mg/mL | [1][2] |
| Solubility in DMSO:PBS (pH 7.2) (1:30) | ~0.03 mg/mL | [1][2] |
| Storage Temperature | -20°C (solid) | [1][2] |
| Stock Solution Stability | 1 month at -20°C; 6 months at -80°C |[1] |
Table 2: Example Extraction Solvent Systems for Thyroid Hormones
| Extraction Type | Solvent System | Application Notes | Source(s) |
|---|---|---|---|
| LLE | tert-Butyl methyl ether : Isopropanol (75:25, v:v) | Showed suitable recovery for a range of thyroid hormone-related compounds. | [5] |
| SALLE | Acetonitrile with 10% Methanol | Used with ammonium sulfate as the salting-out agent for high recovery from serum. | [16] |
| Protein Precipitation | Acetonitrile | Used as an initial deproteinization step for serum samples prior to SPE. | [19][21] |
| SPE Elution | Varies based on sorbent | Typically a high percentage of an organic solvent like methanol or acetonitrile, often with a pH modifier (e.g., formic acid). |[9] |
Experimental Protocols
Protocol 1: General Methodology for Systematic SPE Troubleshooting
-
Prepare the SPE Cartridge: Condition and equilibrate the SPE cartridge according to the manufacturer's instructions.
-
Load Sample & Collect Fraction 1: Load the pre-treated sample onto the cartridge at an optimized flow rate. Collect the entire volume of the effluent that passes through into a clean, labeled vial ("Fraction 1: Load/Flow-through").
-
Wash Cartridge & Collect Fraction(s) 2-X: Apply the first wash solvent. Collect the entire volume into a new vial ("Fraction 2: Wash 1"). Repeat for any subsequent, different wash steps, collecting each in a separate vial.
-
Elute Analyte & Collect Fraction X+1: Apply the elution solvent to the cartridge. Collect the eluate into a final labeled vial ("Fraction 3: Eluate").
-
Analyze Fractions: Quantify the concentration of 3,3'-T2 in each collected fraction using your validated analytical method (e.g., LC-MS/MS).
-
Interpret Results: Calculate the percentage of the total recovered analyte found in each fraction. This will identify the step responsible for the loss.
Protocol 2: Example of a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for Thyroid Hormones
This protocol is adapted from methodologies described for thyroxine and other hormones and should be optimized specifically for 3,3'-T2.[16]
-
Sample Preparation: To 200 µL of serum or plasma in a microcentrifuge tube, add an appropriate internal standard.
-
Protein Precipitation/Extraction: Add 600 µL of acetonitrile containing 10% methanol. Vortex vigorously for 1 minute to precipitate proteins and perform an initial extraction.
-
Salting-Out: Add a pre-determined amount of a salting-out agent, such as ammonium sulfate, to induce phase separation. A saturated solution may be used to achieve the desired final concentration.[16]
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins and clearly separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (containing the extracted 3,3'-T2) to a clean vial for analysis.
-
Analysis: Inject the extract directly into the LC-MS/MS system or evaporate and reconstitute in a suitable mobile phase if further concentration is needed.
Visual Guides and Workflows
Caption: General workflow for diagnosing the root cause of low 3,3'-T2 recovery.
Caption: Troubleshooting workflow for Solid-Phase Extraction (SPE) based on fraction analysis.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 3,3'-Diiodothyronine - Wikipedia [en.wikipedia.org]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reducing Uncertainties in Quantitative Adverse Outcome Pathways by Analysis of Thyroid Hormone in the Neonatal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. m.youtube.com [m.youtube.com]
- 9. welch-us.com [welch-us.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. matilda.science [matilda.science]
- 13. specartridge.com [specartridge.com]
- 14. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. hawach.com [hawach.com]
- 16. Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma [mdpi.com]
- 17. Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human S… [ouci.dntb.gov.ua]
- 18. 8.2 Examples of unstable analytes – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 19. researchgate.net [researchgate.net]
- 20. 3,3'-Diiodo-L-thyronine | C15H13I2NO4 | CID 107564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3'-diiodo-L-thyronine (3,3'-T2) in Human Serum: A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression in LC-MS/MS analysis of thyronines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of thyronines.
Troubleshooting Guides
Problem: Poor sensitivity or inconsistent results for thyronine analysis.
This issue is often attributable to ion suppression, a matrix effect where co-eluting compounds interfere with the ionization of the target analytes, leading to a decreased signal intensity.[1][2][3][4][5][6]
Initial Assessment Workflow
Caption: Initial workflow for diagnosing ion suppression.
Q1: My thyronine peak areas are significantly lower in matrix samples compared to neat standards. What is the likely cause and how can I confirm it?
A1: This is a classic sign of ion suppression.[1][2][3][4][5][6] The components of your biological matrix (e.g., phospholipids, salts, proteins) are likely co-eluting with your thyronines and interfering with their ionization.[3][7][8]
Confirmation Method: Post-Column Infusion
A post-column infusion experiment is a definitive way to identify the retention time regions where ion suppression is occurring.[5][9][10]
Experimental Protocol: Post-Column Infusion
-
System Setup:
-
Infuse a standard solution of your thyronine analyte at a constant flow rate into the MS source via a T-connector placed after the analytical column.
-
Simultaneously, inject a blank, extracted matrix sample onto the LC column.
-
-
Data Acquisition:
-
Monitor the signal of the infused thyronine standard over the course of the chromatographic run.
-
-
Interpretation:
-
A stable, flat baseline indicates no ion suppression.
-
Dips in the baseline signal correspond to retention times where matrix components are eluting and causing suppression.[11]
-
Q2: How can I mitigate the ion suppression I've identified in my thyronine analysis?
A2: There are several strategies you can employ, often in combination, to reduce or eliminate ion suppression. These can be broadly categorized into sample preparation, chromatographic optimization, and analytical approach.
Mitigation Strategies Workflow
Caption: Workflow for mitigating ion suppression.
Sample Preparation Techniques
Effective sample preparation is the first and often most critical step in minimizing matrix effects.[3][8][12] The goal is to remove interfering endogenous components from the sample matrix before analysis.[13]
Q3: What are the recommended sample preparation techniques for thyronine analysis to reduce ion suppression?
A3: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective methods for cleaning up complex biological samples for thyronine analysis.[3][8][12] Protein precipitation is a simpler but generally less clean method.[13]
Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the thyronines.
-
Elution: Elute the thyronines from the cartridge using a stronger solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a solvent compatible with your mobile phase.
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons |
| Solid-Phase Extraction (SPE) | High selectivity, effective removal of interferences.[3] | Can be more time-consuming and costly to develop. |
| Liquid-Liquid Extraction (LLE) | Provides clean extracts, reducing ion suppression.[1] | Can be labor-intensive, may have lower recovery for polar analytes. |
| Protein Precipitation (PPT) | Simple and fast.[13] | Less effective at removing other matrix components like phospholipids, often resulting in significant ion suppression.[8][13] |
Chromatographic Optimization
Q4: Can I reduce ion suppression by changing my LC method?
A4: Yes, optimizing your chromatographic conditions can significantly reduce ion suppression by separating your thyronine analytes from co-eluting matrix components.[3]
Key Chromatographic Parameters to Optimize:
-
Column Chemistry: Use a column with a different stationary phase to alter selectivity and improve separation from interferences.
-
Gradient Profile: Adjust the gradient slope and duration to enhance the resolution between thyronines and matrix components.
-
Flow Rate: Lowering the flow rate, particularly in nano-electrospray, can reduce ion suppression by improving desolvation efficiency.[1][4]
-
Mobile Phase Composition: Modifying the organic solvent or additives can alter selectivity. However, be mindful that some additives, like trifluoroacetic acid (TFA), can cause ion suppression themselves.[14]
Logical Relationship of Chromatographic Optimization
Caption: Logic for chromatographic optimization to reduce ion suppression.
Analytical Approaches
Q5: Are there other ways to compensate for ion suppression if sample preparation and chromatography are not sufficient?
A5: Yes, the use of stable isotope-labeled internal standards (SIL-IS) is a highly effective way to compensate for ion suppression.[3][15][16][17]
The Role of Stable Isotope-Labeled Internal Standards
A SIL-IS is a form of your analyte of interest where some atoms have been replaced with their stable isotopes (e.g., 13C, 2H, 15N).[17]
-
Co-elution: The SIL-IS is chemically identical to the analyte and will co-elute.
-
Similar Ionization Effects: It will experience the same degree of ion suppression as the analyte.
-
Accurate Quantification: By measuring the ratio of the analyte to the SIL-IS, you can accurately quantify your analyte, as the ratio remains constant even if both signals are suppressed.[3]
Quantitative Data on Internal Standard Performance
While specific recovery percentages can vary widely based on the matrix and method, the use of SIL-IS consistently improves accuracy and precision.
| Analyte | Internal Standard | Reported Benefit |
| T4, T3, rT3 | 13C6-T4, 13C6-T3, 13C6-rT3 | Eliminates potential isotopic exchange issues and minimizes separation from the analyte, leading to more accurate quantitation.[15] |
| Multiple Thyronines | Isotope-dilution LC-MS/MS | Enables robust, selective, and sensitive quantification.[18] |
Experimental Protocol: Incorporating a Stable Isotope-Labeled Internal Standard
-
Selection: Choose a high-purity SIL-IS for each thyronine analyte. 13C-labeled standards are often preferred to avoid potential deuterium exchange.[15]
-
Spiking: Add a known concentration of the SIL-IS to all samples, calibrators, and quality controls at the beginning of the sample preparation process.
-
Analysis: Develop an MRM (Multiple Reaction Monitoring) method that includes transitions for both the native thyronine and the SIL-IS.
-
Quantification: Calculate the peak area ratio of the analyte to the SIL-IS. Use this ratio to construct the calibration curve and quantify the unknown samples.
Frequently Asked Questions (FAQs)
Q: What are the most common sources of ion suppression in thyronine analysis?
A: The most common sources are endogenous components from the biological matrix, such as phospholipids, proteins, and salts.[3][7][8] Exogenous sources can include plasticizers from lab consumables and mobile phase additives.[1][4]
Q: Can I just dilute my sample to reduce ion suppression?
A: Dilution can reduce the concentration of interfering matrix components, but it also dilutes your thyronine analyte, which may compromise the sensitivity of your assay, especially for low-concentration samples.[4][9][10]
Q: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more prone to ion suppression?
A: ESI is generally more susceptible to ion suppression than APCI.[4][12] If your analytes are amenable to APCI, switching ionization sources could be a viable strategy.
Q: My method uses tandem mass spectrometry (MS/MS). Do I still need to worry about ion suppression?
A: Yes. Ion suppression occurs in the ion source, before the mass analyzer.[1] Therefore, MS/MS techniques are just as susceptible to ion suppression as single quadrupole MS.[1]
Q: How do I choose the right internal standard?
A: The ideal internal standard is a stable isotope-labeled version of your analyte.[17] If a SIL-IS is not available, a structural analog that elutes very close to your analyte and has similar ionization properties can be used, but it will not compensate for matrix effects as effectively.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reducing Uncertainties in Quantitative Adverse Outcome Pathways by Analysis of Thyroid Hormone in the Neonatal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hdb.ugent.be [hdb.ugent.be]
- 12. providiongroup.com [providiongroup.com]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 14. DSpace [research-repository.griffith.edu.au]
- 15. Home - Cerilliant [cerilliant.com]
- 16. Home - Cerilliant [cerilliant.com]
- 17. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3,3'-T2, T3, and T4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the biological activities of 3,3'-diiodothyronine (3,3'-T2), 3,5,3'-triiodothyronine (T3), and thyroxine (T4). The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction
Thyroid hormones are critical regulators of metabolism, growth, and development. While T4 is the primary secretory product of the thyroid gland, T3 is considered the most biologically active form.[1] 3,3'-T2, a metabolite of T3, was initially considered an inactive byproduct, but has emerged as a molecule with distinct biological effects.[2] This guide delves into a comparative analysis of these three key iodothyronines, focusing on their molecular interactions, signaling pathways, and physiological effects.
Quantitative Comparison of Biological Activities
To provide a clear and concise overview, the following tables summarize the quantitative data on the biological activities of 3,3'-T2, T3, and T4.
Table 1: Comparative Binding Affinities for Thyroid Hormone Receptors (TRs)
| Ligand | Receptor Isoform | Dissociation Constant (Kd) | Relative Binding Affinity |
| T3 | TRβ1 | ~0.2 nM | 100% |
| T4 | TRβ1 | ~2.0 nM | ~10% |
| 3,3'-T2 | TRβ1 | >1000 nM | <0.1% |
Data compiled from studies on human thyroid hormone receptors.
Table 2: Comparative Effects on Metabolic Rate in Hypothyroid Rats
| Treatment | Dose | Onset of Action | Peak Effect | Duration of Action | % Increase in Resting Metabolic Rate (RMR) |
| T3 | 25 µ g/100g BW | 24-30 hours | 48-72 hours | 5-6 days | ~35% |
| 3,3'-T2 | 25 µ g/100g BW | 6-12 hours | 24-30 hours | ~48 hours | ~30-35% |
| T4 | N/A | Slower onset than T3 | N/A | Longer duration than T3 | Dose-dependent |
Data from studies in chemically-induced hypothyroid rats.
Table 3: Comparative Effects on Cardiac Function in Mice
| Parameter | T3 Effect | 3,3'-T2 Effect | T4 Effect |
| Heart Rate | Increased | Minimal to no increase | Increased |
| Cardiac Contractility | Increased | Not pronounced | Increased |
| Cardiac Output | Increased | Not significantly changed | Increased |
| Left Ventricular Mass | Increased | No significant change | Increased |
Qualitative summary based on multiple in vivo studies.
Table 4: Comparative Potency on TSH Suppression in vitro
| Compound | Relative Potency |
| T3 | 100 |
| T4 | 6-12 |
| 3,3'-T2 | ~0.5-1 |
Data from in vitro studies on rat pituitary fragments.[3]
Signaling Pathways
The biological effects of these iodothyronines are mediated through both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of T3 and T4 to nuclear thyroid hormone receptors (TRs), which then act as ligand-activated transcription factors to regulate the expression of target genes.[4] T3 is the primary ligand for TRs due to its higher binding affinity.[5]
References
- 1. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 2. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of inhibitory effects of 3,5,3'-triiodothyronine (T3), thyroxine (T4), 3,3,',5'-triiodothyronine (rT3), and 3,3'-diiodothyronine (T2) on thyrotropin-releasing hormone-induced release of thyrotropin in the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene regulation by thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Confirming Peak Identity of 3,3'-T2 in Complex Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of 3,3'-diiodothyronine (3,3'-T2), an endogenous metabolite of thyroid hormone, in complex biological matrices such as serum and plasma is critical for understanding its physiological and pathological roles.[1][2] This guide provides a comprehensive comparison of the two primary analytical methodologies used for this purpose: Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA). We will delve into their respective principles, performance characteristics, and experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.
Methodological Comparison: LC-MS/MS vs. RIA
The choice between LC-MS/MS and RIA for 3,3'-T2 analysis depends on a trade-off between specificity, sensitivity, throughput, and cost. While RIA is a long-established technique, LC-MS/MS is now widely regarded as the gold standard due to its superior specificity and accuracy.[3]
| Feature | Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) | Radioimmunoassay (RIA) |
| Principle | Separation by chromatography, followed by mass-based detection and fragmentation for specific identification. | Competitive binding of labeled and unlabeled antigen to a limited number of antibody binding sites. |
| Specificity | High. Can distinguish between isomers like 3,5-T2 and 3,3'-T2.[4] | Lower. Prone to cross-reactivity with other thyroid hormone metabolites.[5][6] |
| Sensitivity | High. Lower limits of detection (LLOD) and quantification (LLOQ) are typically in the pg/mL range.[3][7] | Generally good, but can be limited by antibody affinity and background noise.[8] |
| Matrix Effects | Can be significant, requiring extensive sample cleanup and the use of internal standards.[3][9] | Can also be affected by matrix components, but often less so than LC-MS/MS. |
| Sample Volume | Typically requires a larger sample volume (e.g., 200 µL to 2 mL of serum) for extensive cleanup.[3][7][9] | Can often be performed with smaller sample volumes.[10] |
| Throughput | Can be lower due to chromatographic run times and complex sample preparation. | Generally higher, allowing for the analysis of more samples simultaneously. |
| Cost | Higher initial instrument cost and ongoing maintenance expenses. | Lower initial setup cost. |
| Validation | Considered the "gold standard" for definitive identification and quantification.[3] | A well-established method but may require validation against a reference method like LC-MS/MS. |
Performance Data Comparison
The following table summarizes key quantitative performance parameters for LC-MS/MS and RIA methods for 3,3'-T2 analysis as reported in the literature.
| Parameter | LC-MS/MS | RIA |
| Lower Limit of Detection (LLOD) | As low as 11.5 pg/mL[9] | 0.625 ng/dL (6.25 pg/mL)[8] |
| Lower Limit of Quantification (LLOQ) | 49 pg/dL (4.9 pg/mL)[11] | Not always explicitly reported, but generally higher than LLOD. |
| Linearity Range | 1 pg/mL to 10000 pg/mL[7] | Dependent on the specific assay, typically narrower than LC-MS/MS. |
| Recovery | 78% to 115%[3][4] | Not always reported, can be variable. |
| Precision (%CV) | < 10% to < 20%[7][11] | Can be higher than LC-MS/MS. |
| Concentration in Healthy Adults | ~133 ± 15 pg/mL[3][12] | 7.2 ng/dL (72 pg/mL)[8] |
Experimental Protocols
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a generalized workflow for the analysis of 3,3'-T2 in human serum using LC-MS/MS. Specific parameters may need to be optimized for different instruments and matrices.
1. Sample Preparation:
-
Protein Precipitation: To 200 µL of serum, add 400 µL of acetonitrile containing an internal standard (e.g., ¹³C₆-3,3'-T2). Vortex and centrifuge to pellet precipitated proteins.[7]
-
Solid-Phase Extraction (SPE): The supernatant from protein precipitation can be further cleaned using a polymeric reversed-phase SPE cartridge to remove interfering substances.[6][13]
-
Derivatization (Optional but Recommended): To enhance sensitivity, the extracted sample can be derivatized using reagents like dansyl chloride. This improves ionization efficiency in the mass spectrometer.[4]
2. LC Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of thyroid hormones.[7]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an acid like formic acid or acetic acid, is typically employed.[7][11]
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Run Time: Chromatographic runs are typically 5-10 minutes in length.[6]
3. MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for 3,3'-T2.[14]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 3,3'-T2 and its internal standard are monitored for quantification and confirmation. For 3,3'-T2, a common transition is m/z 525.6 → 479.6.[14]
LC-MS/MS workflow for 3,3'-T2 analysis.
Radioimmunoassay (RIA) Protocol
This protocol outlines a general procedure for the RIA of 3,3'-T2 in human serum.
1. Sample Preparation:
-
Extraction: Serum samples are typically extracted with ethanol to remove binding proteins. The extract is then often lyophilized and reconstituted in assay buffer.[8]
2. Competitive Binding Reaction:
-
A known amount of radiolabeled 3,3'-T2 (e.g., ¹²⁵I-labeled) is mixed with the serum extract (containing unlabeled 3,3'-T2) and a specific antibody against 3,3'-T2.[5]
-
The mixture is incubated to allow for competitive binding of the labeled and unlabeled 3,3'-T2 to the limited number of antibody binding sites.
3. Separation of Bound and Free Antigen:
-
A separation agent, such as dextran-coated charcoal, is added to precipitate the antibody-bound fraction.[10]
-
The mixture is centrifuged, and the supernatant (containing the free radiolabeled 3,3'-T2) or the pellet (containing the bound fraction) is collected.
4. Measurement and Quantification:
-
The radioactivity of the collected fraction is measured using a gamma counter.
-
A standard curve is generated using known concentrations of unlabeled 3,3'-T2, and the concentration in the unknown samples is determined by interpolation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3,3'-Diiodothyronine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A radioimmunoassay for measurement of 3,3'-L-diiodothyronine (T2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Radioimmunoassay for 3,3'-diiodothyronine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioimmunoassays of T3, r-T3 and r-T'2 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thyroid Hormone Metabolite Quantification: An Inter-laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of thyroid hormone metabolites, supported by inter-laboratory experimental data. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical techniques for their specific needs, understanding the variability between different methods, and interpreting results with greater confidence.
Executive Summary
Accurate measurement of thyroid hormones and their metabolites is critical for both clinical diagnostics and research. The two primary analytical platforms employed for this purpose are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While immunoassays are widely used in clinical settings due to their high throughput and automation, they can be susceptible to issues with specificity and inter-assay variability. LC-MS/MS offers higher analytical specificity and the capability for multiplexed analysis of a wide range of metabolites, positioning it as a reference method for standardization and a powerful tool for comprehensive thyroid hormone profiling in research and drug development.
This guide presents data from key inter-laboratory comparison studies, details the experimental protocols for both major techniques, and provides a visual representation of the thyroid hormone metabolism pathway to contextualize the importance of accurate metabolite quantification.
Data Presentation: Quantitative Comparison of Analytical Methods
The following tables summarize quantitative data from inter-laboratory studies, highlighting the performance of different analytical methods for the quantification of key thyroid hormones.
Table 1: Inter-laboratory Bias of Commercial Free Thyroxine (FT4) Immunoassays Compared to a Reference Measurement Procedure (RMP)
Data from a study conducted by the Centers for Disease Control and Prevention (CDC) Clinical Standardization Program (CSP) reveals significant negative mean bias for many commercial FT4 assays when compared to a highly accurate equilibrium dialysis-liquid chromatography-tandem mass spectrometry (ED-LC-MS/MS) reference measurement procedure.[1][2]
| Number of Commercial Assays | Mean Bias Range (%) | Number of Assays with Mean Bias > -25% |
| 16 | -34.46% to -5.08% | 4 |
Table 2: Inter-assay Discrepancy in Free Thyroxine (FT4) Immunoassays from a Method Comparison Study
A study by the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) Committee for Standardization of Thyroid Function Tests (C-STFT) involving eight manufacturers and 13 FT4 assays demonstrated considerable inter-assay differences.[3][4]
| Concentration Range | Maximum Inter-assay Discrepancy |
| Mid- to High Concentration | ~30% |
| Low Concentration | ~90% |
Table 3: Performance Characteristics of Immunoassays for Thyroid Hormones
This table presents typical performance data for automated chemiluminescence immunoassays (CLIA), a common type of immunoassay used for thyroid hormone analysis.
| Analyte | Intra-assay Coefficient of Variation (%CV) | Inter-assay Coefficient of Variation (%CV) |
| TSH | < 2.3% | < 2.9% |
| FT4 | 2.3% | 2.5% |
| T3 | 7.8% | 12.3% |
Data adapted from a study evaluating the Elecsys 2010 immunoassay system.[5]
Table 4: Performance of a Multi-analyte LC-MS/MS Method for Thyroid Hormone Metabolites
LC-MS/MS methods enable the simultaneous quantification of a broad panel of thyroid hormones and their metabolites. This table summarizes the performance of a research-based LC-MS/MS method.
| Analyte | On-column Detection Limit (pg) | Mean Method Recovery (%) |
| T4 | 1.5 - 7.0 | 81.3 - 111.9 |
| T3 | 1.5 - 7.0 | 81.3 - 111.9 |
| rT3 | 1.5 - 7.0 | 81.3 - 111.9 |
| 3,3'-T2 | 1.5 - 7.0 | 81.3 - 111.9 |
| 3,5-T2 | 1.5 - 7.0 | 81.3 - 111.9 |
Data from a study developing a simultaneous analysis method for five thyroid hormones.[6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to offer a comprehensive understanding of the steps involved in each analytical approach.
Protocol 1: General Procedure for Chemiluminescence Immunoassay (CLIA) of Thyroid Hormones
This protocol describes a typical automated sandwich immunoassay for the quantification of thyroid stimulating hormone (TSH).
-
Sample Preparation:
-
Collect human serum or plasma (lithium heparin, sodium heparin, or potassium EDTA) specimens.
-
For serum, allow the blood to clot for at least one hour before centrifugation.
-
Centrifuge specimens to remove residual fibrin and cellular matter.
-
Bring specimens, calibrators, and controls to room temperature (20-25°C) before analysis.
-
-
Immunoassay Reaction:
-
A sample containing the TSH analyte is introduced into a reaction vessel.
-
Paramagnetic microparticles coated with a monoclonal anti-TSH antibody are added. TSH in the sample binds to these microparticles.
-
An acridinium-ester-labeled conjugate (another anti-TSH antibody) is added, which binds to a different epitope on the TSH molecule, forming a "sandwich" complex.
-
The reaction mixture is incubated to allow for the formation of the immunocomplex.
-
-
Washing and Detection:
-
The reaction mixture is subjected to a magnetic field, which captures the paramagnetic microparticles with the bound sandwich complex.
-
Unbound materials are washed away.
-
Pre-Trigger and Trigger solutions are added to the washed microparticles. This initiates a chemiluminescent reaction.
-
The resulting light emission is measured as relative light units (RLUs) by the instrument's detector.
-
-
Quantification:
-
The amount of light produced is directly proportional to the concentration of TSH in the sample.
-
A calibration curve is generated using calibrators of known TSH concentrations.
-
The TSH concentration in the unknown samples is determined by interpolating their RLU values on the calibration curve.[8][9]
-
Protocol 2: Detailed Methodology for LC-MS/MS Quantification of a Panel of Thyroid Hormone Metabolites in Serum
This protocol outlines a method for the simultaneous quantification of multiple thyroid hormones and their metabolites using liquid chromatography-tandem mass spectrometry.
-
Sample Preparation (Protein Precipitation and Solid Phase Extraction):
-
To 200 µL of serum, add an internal standard solution containing isotopically labeled versions of the target analytes (e.g., ¹³C₆-T4, ¹³C₆-T3).
-
Add 400 µL of acetonitrile to precipitate the serum proteins. Vortex for 1 minute.
-
Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform solid-phase extraction (SPE) to further clean up the sample and concentrate the analytes. An appropriate SPE cartridge (e.g., Evolute Express AX) is used.
-
Wash the SPE cartridge to remove interfering substances.
-
Elute the thyroid hormone metabolites from the SPE cartridge with a suitable solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of a solution compatible with the LC mobile phase (e.g., 3:1 water and methanol).[10][11][12]
-
-
Liquid Chromatography (LC) Separation:
-
Inject the reconstituted sample onto an HPLC or UHPLC system.
-
Use a C18 reversed-phase column (e.g., Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm) to separate the different thyroid hormone metabolites.
-
Employ a gradient elution program with a mobile phase consisting of two solvents, for example, water with 0.1% acetic acid (Solvent A) and methanol with 0.1% acetic acid (Solvent B). The gradient is programmed to change the proportion of the two solvents over time to achieve optimal separation of the analytes.[12]
-
-
Tandem Mass Spectrometry (MS/MS) Detection and Quantification:
-
The eluent from the LC column is introduced into the ion source of a tandem mass spectrometer (e.g., Thermo Scientific™ TSQ Quantiva™).
-
Electrospray ionization (ESI) is typically used to generate charged parent ions of the thyroid hormone metabolites. Both positive and negative ionization modes may be used depending on the specific analytes.
-
The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode. In this mode, the first quadrupole (Q1) is set to select the parent ion of a specific analyte.
-
The selected parent ion is then fragmented in the second quadrupole (the collision cell, q2) by collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
The third quadrupole (Q3) is set to select a specific fragment ion of the analyte.
-
The intensity of this specific fragment ion is measured by the detector.
-
By monitoring specific parent-to-fragment ion transitions for each analyte and its corresponding internal standard, highly selective and sensitive quantification is achieved.[12]
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the inter-laboratory comparison of thyroid hormone metabolite quantification.
Caption: Thyroid Hormone Synthesis and Metabolism Pathway.
Caption: Inter-laboratory Comparison Experimental Workflow.
References
- 1. ODP467 CDC Clinical Standardization Programs (CSP) for Free Thyroxine (FT4) to improve the accuracy and reliability of FT4 measurements in patient care and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Progress Report of the IFCC Committee for Standardization of Thyroid Function Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Progress Report of the IFCC Committee for Standardization of Thyroid Function Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caspjim.com [caspjim.com]
- 6. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cmcpal.com [cmcpal.com]
- 9. epitopediagnostics.com [epitopediagnostics.com]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. myadlm.org [myadlm.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Assessing the Binding Affinity of 3,3'-Diiodothyronine (3,3'-T2) to Thyroid Hormone Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 3,3'-diiodothyronine (3,3'-T2) to thyroid hormone receptors (TRs) in relation to other key thyroid hormones, L-triiodothyronine (T3) and L-thyroxine (T4). The information presented herein is supported by experimental data and detailed methodologies to assist in the objective assessment of 3,3'-T2's potential as a selective TR modulator.
Comparative Binding Affinity of Thyroid Hormones to Nuclear Thyroid Hormone Receptors
| Ligand | Thyroid Hormone Receptor (TR) Isoform | Binding Affinity (Kd) | Relative Binding Affinity vs. T3 |
| L-Triiodothyronine (T3) | Mixed nuclear receptors | ~ 0.2 nM[1] | - |
| L-Thyroxine (T4) | Mixed nuclear receptors | ~ 2.0 nM[1] | ~10-fold lower than T3[1][2] |
| 3,3'-Diiodothyronine (3,3'-T2) | TRβ1 | Not explicitly quantified, but substantially lower than T3 | Up to 500-fold less potent in displacing [125I]-T3 than T3 (for the 3,5-T2 isomer)[3] |
| 3,5-Diiodothyronine (3,5-T2) | Mixed nuclear receptors | Not explicitly quantified | Lower than T3 and T4[4] |
Note: The provided Kd values for T3 and T4 are from in vitro studies using liver nuclear extracts and represent a general affinity to a mix of TR isoforms[1]. The relative binding affinity of 3,3'-T2 is inferred from competitive binding assays and studies on a related isomer, 3,5-T2[3][4].
Experimental Protocols
Competitive Radioligand Binding Assay for Thyroid Hormone Receptors
This protocol outlines a standard competitive radioligand binding assay to determine the affinity of a test compound, such as 3,3'-T2, for thyroid hormone receptors. The method is based on the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [125I]T3) for binding to the receptor.
1. Preparation of Nuclear Extract (Receptor Source):
-
Isolate nuclei from a suitable tissue source (e.g., rat liver) or from cells overexpressing a specific TR isoform.
-
Extract nuclear proteins containing the thyroid hormone receptors using a high-salt buffer (e.g., 0.4 M NaCl).
-
Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., Bradford or BCA assay).
2. Competitive Binding Assay:
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 20 mM Tris-HCl, pH 7.8, 1 mM EDTA, 5 mM DTT, 10% glycerol).
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the following components:
-
A fixed amount of nuclear extract (containing TRs).
-
A fixed concentration of radiolabeled T3 ([125I]T3), typically at a concentration close to its Kd for the receptor.
-
Increasing concentrations of the unlabeled competitor ligand (e.g., 3,3'-T2, T3, or T4).
-
For determining non-specific binding, include a set of tubes with a high concentration of unlabeled T3 to saturate all specific binding sites.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
3. Separation of Bound and Free Ligand (Filter-Binding Assay):
-
Rapidly filter the incubation mixture through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a suitable buffer (e.g., wash buffer with 0.1% bovine serum albumin) to reduce non-specific binding. The receptor-ligand complexes will be retained on the filter, while the unbound ligand will pass through.
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification of Bound Radioactivity:
-
Measure the radioactivity retained on the filters using a gamma counter.
5. Data Analysis:
-
Subtract the non-specific binding (counts from the tubes with excess unlabeled T3) from the total binding (counts from all other tubes) to obtain the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Thyroid Hormone Signaling Pathway
References
- 1. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific binding sites for the triiodothyronine in the plasma membrane of rat thymocytes. Correlation with biochemical responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of T2 Relaxation Times: A Guide for Researchers in Healthy and Diseased States
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of T2 Levels with Supporting Experimental Data
T2 relaxation time, a fundamental parameter in Magnetic Resonance Imaging (MRI), offers a non-invasive window into the microscopic environment of tissues. Variations in T2 values are exquisitely sensitive to changes in water content and the macromolecular environment, making T2 mapping a powerful tool for characterizing tissue pathophysiology. This guide provides a comparative analysis of T2 levels in various healthy and diseased states, supported by quantitative data and detailed experimental protocols, to aid in research and drug development.
Quantitative T2 Relaxation Times: Healthy vs. Diseased Tissues
The following tables summarize quantitative T2 values (in milliseconds) obtained from MRI studies, comparing healthy tissues with those affected by various pathologies. These values can serve as a reference for researchers investigating disease mechanisms and evaluating therapeutic responses. It is important to note that T2 values can vary depending on the specific MRI scanner, field strength, and pulse sequence used. Therefore, establishing local reference ranges is recommended for clinical and research applications.[1]
Table 1: Cardiac T2 Relaxation Times
| Tissue | Condition | T2 Value (ms) at 1.5T | T2 Value (ms) at 3.0T |
| Myocardium | Healthy | 52 ± 3 | 46 ± 4 |
| Myocardium | Myocarditis | > 59 | > 50 |
| Myocardium | Myocardial Infarction | Elevated | Elevated |
| Myocardium | Iron Overload | < 20 (severe) | < 20 (severe) |
Data compiled from multiple sources. T2 values in diseased states represent approximate thresholds or ranges observed in clinical studies. A meta-analysis showed that T2 values were higher in patients with myocardial infarction, heart transplantation, sarcoidosis, systemic lupus erythematosus, amyloidosis, hypertrophic cardiomyopathy, dilated cardiomyopathy, and myocarditis compared to healthy controls.[1][2]
Table 2: Hepatic T2 Relaxation Times
| Tissue | Condition | T2 Value (ms) at 1.5T |
| Liver Parenchyma | Healthy | ~65.4 ± 2.9 |
| Liver Parenchyma | Mild Fibrosis (Ishak 1-2) | ~66.7 ± 1.9 |
| Liver Parenchyma | Moderate Fibrosis (Ishak 3-4) | ~71.6 ± 1.7 |
| Liver Parenchyma | Severe Fibrosis/Cirrhosis (Ishak 5-6) | ~72.4 ± 1.4 |
Data from a study on patients with Hepatitis B or C.[3][4] T2 relaxation time demonstrates a monotonic increase with the advancing stage of liver fibrosis.[3][5]
Table 3: Articular Cartilage T2 Relaxation Times
| Tissue | Condition | T2 Value (ms) at 1.5T | T2 Value (ms) at 3.0T |
| Knee Cartilage | Healthy | 32.1 - 35.0 | 45.0 - 46.9 |
| Knee Cartilage | Mild Osteoarthritis | 34.4 - 39.7 | 54.1 - 55.0 |
| Knee Cartilage | Severe Osteoarthritis | 37.0 - 41.0 | Elevated |
Values represent ranges across different compartments of the knee cartilage.[6][7][8] T2 values in osteoarthritic cartilage are significantly higher than in healthy cartilage, reflecting changes in water content and collagen matrix integrity.[6][8]
Table 4: Brain Tissue T2 Relaxation Times
| Tissue | Condition | T2 Value (ms) |
| Normal White Matter (NWM) | Healthy | No biexponential behavior |
| Normal Appearing White Matter (NAWM) | Multiple Sclerosis | Prolonged vs. NWM |
| "Dirty" Appearing White Matter (DWM) | Multiple Sclerosis | Higher than NAWM |
| MS Lesions (non-enhancing, isointense) | Multiple Sclerosis | No biexponential behavior |
| MS Lesions ("black-hole") | Multiple Sclerosis | Biexponential relaxation more pronounced |
| MS Lesions (homogeneous enhancing) | Multiple Sclerosis | Biexponential relaxation more pronounced |
Qualitative and quantitative differences are observed in various tissue types in multiple sclerosis.[9] A study on patients with relapsing-remitting MS showed that normal-appearing white matter had prolonged T1 and T2 relaxation times compared to healthy controls.[10][11] The T1-w/T2-w ratio has been proposed as a biomarker for tissue integrity in MS.[12][13]
Experimental Protocols for T2 Mapping
Accurate and reproducible T2 mapping is crucial for comparative studies. Below are detailed methodologies for key experiments cited in the tables.
Cardiac T2 Mapping Protocol
1. Pulse Sequence:
-
A T2-prepared balanced steady-state free precession (bSSFP) or gradient and spin-echo (GraSE) sequence is commonly used.[14]
-
A multi-echo spin-echo sequence can also be employed.
2. Image Acquisition:
-
Field Strength: 1.5T or 3T.
-
Planning:
-
Parameters:
-
Acquire a series of images with different echo times (TEs), for example, TE = 0, 25, 55 ms.
-
Ensure in-plane motion correction is applied if available.[14]
-
3. Data Analysis:
-
A pixel-wise T2 map is generated by fitting the signal intensity decay over the different TEs to a mono-exponential decay curve.
Hepatic T2 Mapping Protocol
1. Pulse Sequence:
-
A multi-echo spin-echo (MESE) or a dual-echo turbo spin-echo (TSE) sequence is typically used.[5][16]
2. Image Acquisition:
-
Field Strength: 1.5T.
-
Planning:
-
Parameters:
-
Acquire images at multiple echo times (e.g., TE1 = 90 ms, TE2 = 180 ms for a dual-echo sequence).[17]
-
3. Data Analysis:
-
Calculate T2 values on a pixel-by-pixel basis by fitting the signal intensities at different TEs to a mono-exponential decay model.
Articular Cartilage T2 Mapping Protocol
1. Pulse Sequence:
-
A multi-echo spin-echo (MESE) sequence is the reference standard. Fast spin-echo (FSE) or turbo gradient spin-echo (TGSE) sequences can also be used for faster acquisition.[18]
2. Image Acquisition:
-
Field Strength: 1.5T or 3T.
-
Planning:
-
Acquire sagittal or coronal slices of the knee joint.
-
Ensure high in-plane resolution to adequately visualize the cartilage layers.
-
-
Parameters:
-
Use a series of echo times to sample the T2 decay curve (e.g., 8-12 echoes).
-
3. Data Analysis:
-
Generate T2 maps by fitting the signal intensity data from the multiple echoes to a mono-exponential decay function for each pixel.
Brain T2 Mapping Protocol
1. Pulse Sequence:
-
A multi-echo spin-echo (MESE) sequence is commonly used.
2. Image Acquisition:
-
Field Strength: 1.5T or 3T.
-
Planning:
-
Acquire axial slices covering the region of interest or the whole brain.
-
Use a head coil for optimal signal-to-noise ratio.
-
-
Parameters:
-
Acquire a series of images at multiple echo times.
-
3. Data Analysis:
-
Perform a pixel-wise fit of the signal intensity decay across the different TEs to a mono-exponential or bi-exponential decay model to generate the T2 map. Biexponential analysis can provide information about different water compartments within a voxel.[9]
Signaling Pathways and T2 Alterations
Changes in T2 relaxation times are often a downstream consequence of complex cellular and molecular signaling events that alter tissue water content and the extracellular matrix. The following diagrams illustrate key signaling pathways implicated in diseases where T2 mapping is a valuable biomarker.
Caption: Inflammatory cascade in myocarditis leading to increased T2.
Caption: TGF-β signaling in liver fibrosis progression and T2 elevation.
Caption: Cytokine and MMP-mediated cartilage degradation in osteoarthritis.
Caption: Immune-mediated demyelination in multiple sclerosis and T2 elevation.
References
- 1. Age-related alterations in TGF beta signaling as a causal factor of cartilage degeneration in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytokine Signaling in Multiple Sclerosis and Its Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Molecular Basis for Remyelination Failure in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Demyelination and Remyelination Strategies for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-b signaling in cartilage homeostasis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokine Signaling in Multiple Sclerosis and Its Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytokines and Chemokines Involved in Osteoarthritis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T2 relaxation time analysis in patients with multiple sclerosis: correlation with magnetization transfer ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Variations in T1 and T2 relaxation times of normal appearing white matter and lesions in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Magnetic resonance relaxation time mapping in multiple sclerosis: normal appearing white matter and the "invisible" lesion load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. T1/T2-weighted ratio in multiple sclerosis: A longitudinal study with clinical associations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of collagenolytic matrix metalloproteinases in the loss of articular cartilage in osteoarthritis [imrpress.com]
- 15. Role of proinflammatory cytokines in the pathophysiology of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Tale of Two Joints: The Role of Matrix Metalloproteases in Cartilage Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting TGFβ Signaling in Subchondral Bone and Articular Cartilage Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of Inflammatory and Anti-Inflammatory Cytokines in the Pathogenesis of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,3'-Diiodo-L-thyronine-¹³C₆: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 3,3'-Diiodo-L-thyronine-¹³C₆, as a non-radioactive, iodinated organic compound, requires disposal as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
This guide provides detailed procedural information for the safe and compliant disposal of 3,3'-Diiodo-L-thyronine-¹³C₆, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
Essential Safety and Hazard Information
3,3'-Diiodo-L-thyronine and its isotopically labeled counterparts are classified as hazardous materials. The primary hazards are associated with its chemical toxicity rather than the isotopic label.
-
GHS Hazard Classifications:
-
GHS Label Elements:
Key Compound Data
A summary of the quantitative data for 3,3'-Diiodo-L-thyronine-¹³C₆ is presented below for easy reference.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₃I₂NO₄ (Note: ¹³C₆ indicates six carbon atoms are Carbon-13) | [2] |
| Molecular Weight | Approx. 531.08 g/mol (slight variation from non-labeled version due to ¹³C) | [2] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [1] |
| Physical Form | Solid, crystalline solid, or powder | [1][3] |
| Storage Temperature | -20°C | [1][4] |
| Solubility | Soluble in DMSO and dimethylformamide (approx. 30 mg/ml). Sparingly soluble in aqueous buffers.[3] | [3] |
Step-by-Step Disposal Protocol
The disposal of 3,3'-Diiodo-L-thyronine-¹³C₆ must be handled with care, following institutional and local regulations for hazardous chemical waste. The Carbon-13 label is a stable, non-radioactive isotope, and therefore does not require special handling as radioactive waste.[2]
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing appropriate PPE to minimize exposure risk.
-
Mandatory PPE:
-
Fastened lab coat
-
Nitrile gloves (double-gloving is recommended)
-
Safety glasses or goggles
-
Step 2: Waste Segregation and Collection
Proper segregation is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Collect all solid waste contaminated with 3,3'-Diiodo-L-thyronine-¹³C₆, including unused compound, contaminated lab paper, pipette tips, and empty vials.
-
Place this waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Do not mix with non-hazardous trash.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing 3,3'-Diiodo-L-thyronine-¹³C₆ in a dedicated, sealed, and shatter-resistant container.
-
Crucially, do not pour any solutions containing this compound down the drain. Iodinated compounds can be toxic to aquatic life.[5]
-
The waste container must be clearly labeled with its contents.
-
Step 3: Labeling the Waste Container
Properly labeling the hazardous waste container is a regulatory requirement and ensures safe handling by waste management personnel.
-
Label Information:
-
The words "Hazardous Waste"
-
Full chemical name: "3,3'-Diiodo-L-thyronine-¹³C₆" (avoiding abbreviations)
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Accumulation start date.
-
The name of the principal investigator and laboratory contact information.
-
Step 4: Storage Pending Disposal
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Storage Conditions:
-
The storage area should be secure and away from general laboratory traffic.
-
Ensure the container is kept closed except when adding waste.
-
Store in a well-ventilated area.
-
Step 5: Final Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[5] Follow all institutional procedures for scheduling a waste pickup.
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of 3,3'-Diiodo-L-thyronine-¹³C₆.
Caption: Disposal Workflow for 3,3'-Diiodo-L-thyronine-¹³C₆.
This guide is intended to provide clear, actionable information for the proper disposal of 3,3'-Diiodo-L-thyronine-¹³C₆. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this document.
References
Personal protective equipment for handling 3,3'-Diiodo-L-thyronine-13C6
Safe Handling and Disposal of 3,3'-Diiodo-L-thyronine-¹³C₆
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Laboratory Practices
This document provides essential safety and logistical information for the handling and disposal of 3,3'-Diiodo-L-thyronine-¹³C₆ (T2-¹³C₆). As a stable isotope-labeled compound, T2-¹³C₆ is not radioactive and does not require special precautions for radiation.[1][] However, the chemical properties of the molecule necessitate adherence to strict safety protocols to ensure the well-being of laboratory personnel. This guide offers procedural, step-by-step instructions for its safe use, from receipt to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for the ¹³C₆-labeled version is limited, the unlabeled compound and its analogs are known to cause skin, eye, and respiratory irritation.[3][4][5] The hydrochloride salt is classified as harmful if swallowed. Therefore, a cautious approach is mandatory. The following personal protective equipment is required to minimize exposure.
| Hazard Route | Required Personal Protective Equipment (PPE) |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal technique.[4][6] Lab coat or other protective clothing to prevent skin exposure.[3][6] |
| Eye Contact | Chemical splash-resistant safety glasses or goggles with side protection.[3][6] |
| Inhalation | Work in a well-ventilated area , preferably a chemical fume hood, to keep airborne concentrations low, especially when handling the solid/powder form.[3][6] |
| Ingestion | Do not eat, drink, or smoke in laboratory areas.[6][7] Wash hands thoroughly after handling.[3][8] |
Operational and Disposal Plan
Follow these procedural guidelines to ensure safe handling and disposal of 3,3'-Diiodo-L-thyronine-¹³C₆.
Step 1: Receiving and Storage
-
Verification: Upon receipt, confirm the container is sealed and undamaged.
-
Storage: Store the compound in a tightly-closed container in a freezer at the recommended temperature of -20°C.[8]
-
Environment: The storage area should be cool, dry, and well-ventilated.[3] Protect the material from light.[6]
Step 2: Handling and Preparation of Solutions
-
Work Area Preparation: Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation risk and contain potential spills.[6]
-
Don PPE: Before handling, put on all required PPE as outlined in the table above.
-
Weighing: To avoid generating dust, handle the solid powder carefully.[6] Use a microbalance within the fume hood if possible.
-
Dissolving: The compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 30 mg/mL.[8] When preparing a stock solution, add the solvent slowly to the solid. For aqueous buffers, first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[8] Note that the aqueous solution is not recommended for storage for more than one day.[8]
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
Step 3: First Aid and Spill Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Spill: For small spills, absorb with an inert material, sweep up, and place into a suitable, closed container for disposal.[3] Avoid generating dust.
Step 4: Disposal Plan
As 3,3'-Diiodo-L-thyronine-¹³C₆ is a stable, non-radioactive isotope, disposal procedures should be based on its chemical hazards.[1][]
-
Waste Segregation: Collect all waste materials, including contaminated gloves, wipes, and pipette tips, in a dedicated, labeled hazardous waste container.
-
Chemical Waste: Dispose of unused solid material and solutions as chemical waste. Do not pour down the drain.[6]
-
Compliance: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[3][4]
Compound Quantitative Data
| Property | Value | Source |
| Isotopic Purity | 99 atom % ¹³C | |
| Chemical Purity | ≥95-97% | [8] |
| Storage Temperature | -20°C | [8] |
| Solubility | ~30 mg/mL in DMSO and DMF | [8] |
| ~0.03 mg/mL in 1:30 DMSO:PBS (pH 7.2) | [8] |
Representative Experimental Protocol: Extraction from Serum for LC-MS/MS Analysis
This protocol is an example of how 3,3'-Diiodo-L-thyronine-¹³C₆ is used as an internal standard for the quantitative analysis of thyroid hormones in biological samples.
Objective: To extract thyroid hormones from serum samples for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation: To a 200 µL serum sample in a test tube, add 20 µL of the internal standard mixture (containing 3,3'-Diiodo-L-thyronine-¹³C₆). Vortex briefly.[9]
-
Protein Precipitation: Add 200 µL of acetonitrile to the tube to precipitate proteins. Vortex for 1 minute.[9]
-
Liquid-Liquid Extraction:
-
Add 1.2 mL of ethyl acetate to the tube.
-
Vortex for 1 minute, then centrifuge for 10 minutes at 13,000 rpm to separate the layers.[9]
-
-
Solvent Evaporation: Carefully transfer the upper organic layer to a new clean test tube. Dry the extract under a stream of nitrogen at room temperature.[9]
-
Reconstitution: Reconstitute the dried extract in 200 µL of a 3:1 mixture of water and methanol.[9]
-
Analysis: Transfer the reconstituted sample to an MS vial for analysis by LC-MS/MS.[9]
Safe Handling Workflow
References
- 1. moravek.com [moravek.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. isotope.com [isotope.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
